2,6-Difluoro-4-ethylbenzoic acid
Description
BenchChem offers high-quality 2,6-Difluoro-4-ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-ethyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
JPPWJZRJKFKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
A Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-ethylbenzoic Acid
Introduction
2,6-Difluoro-4-ethylbenzoic acid is a substituted aromatic carboxylic acid. Molecules within this class are of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine substitution, which can influence molecular interactions, metabolic stability, and lipophilicity. Accurate structural confirmation and purity assessment are paramount in the development of novel compounds. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of 2,6-Difluoro-4-ethylbenzoic acid.
The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers. We will explore not only the data itself but also the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with high confidence.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
1.1.1 Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-4-ethylbenzoic acid in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals, including the acidic proton, are captured.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
1.1.2 Predicted ¹H NMR Data and Interpretation
The structure of 2,6-Difluoro-4-ethylbenzoic acid suggests four distinct proton signals. The predicted chemical shifts and multiplicities are based on the analysis of similar compounds, such as 4-ethylbenzoic acid and other substituted aromatics.[3]
| Signal | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~11.0 - 13.0 | 1H | Broad Singlet | - | -COOH |
| b | ~7.0 - 7.2 | 2H | Doublet | ~8-9 Hz | Ar-H (H3, H5) |
| c | ~2.75 | 2H | Quartet | ~7.6 Hz | -CH₂CH₃ |
| d | ~1.25 | 3H | Triplet | ~7.6 Hz | -CH₂CH₃ |
Interpretation:
-
Carboxylic Acid Proton (a): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (b): The two aromatic protons (H3 and H5) are chemically equivalent due to the molecule's symmetry. They are coupled to the adjacent fluorine atoms (at C2 and C6), but the most significant coupling observed in ¹H NMR is typically the long-range coupling to the other aromatic proton, which is often too small to resolve, or coupling to the fluorine atoms results in what appears as a doublet or a triplet. Given the fluorine substitution, a simple doublet is predicted here, though a more complex pattern could arise.
-
Ethyl Group Protons (c, d): The ethyl group gives a classic quartet-triplet pattern. The methylene protons (-CH₂-) are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are split into a triplet by the two neighboring methylene protons. This pattern is highly characteristic and confirms the presence of an ethyl substituent.[3]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
1.2.1 Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: Set to ~220 ppm.
-
1.2.2 Predicted ¹³C NMR Data and Interpretation
Due to symmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by the substituents, with fluorine causing significant downfield shifts for the carbon it is attached to and also introducing C-F coupling.[1][4]
| Predicted δ (ppm) | Assignment | Key Influences |
| ~165-170 | C =O | Electronegative oxygens cause a large downfield shift.[1] |
| ~160-165 (t) | C 2, C 6 | Directly bonded to highly electronegative fluorine. Will appear as a triplet due to coupling with two equivalent fluorine atoms in a proton-coupled spectrum, but often presented as a singlet in decoupled spectra, though broadening may occur. |
| ~148-152 | C 4 | Attached to the ethyl group. |
| ~128-132 | C 1 | The ipso-carbon attached to the carboxylic acid group. |
| ~112-116 (t) | C 3, C 5 | Coupled to the adjacent fluorine. Will appear as a triplet. |
| ~28-30 | -C H₂CH₃ | Aliphatic carbon, typical range. |
| ~14-16 | -CH₂C H₃ | Aliphatic carbon, typical range. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
2.0.1 Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid alternative to KBr pellets.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
2.0.2 Predicted IR Data and Interpretation
The IR spectrum will show characteristic absorption bands for the functional groups present in 2,6-Difluoro-4-ethylbenzoic acid.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid O-H (Hydrogen-bonded)[5] |
| 2975-2850 | Medium | C-H stretch | Ethyl group C-H |
| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (conjugated)[5] |
| 1580-1610 | Medium | C=C stretch | Aromatic ring |
| 1200-1300 | Strong | C-O stretch | Carboxylic Acid C-O |
| 1100-1300 | Strong | C-F stretch | Aryl-Fluoride |
Interpretation:
-
The most diagnostic peak is the very broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[5][6]
-
A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.
-
Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
3.0.1 Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
3.0.2 Predicted Mass Spectrum and Interpretation
The molecular formula is C₉H₈F₂O₂. The calculated molecular weight is approximately 186.16 g/mol .
| m/z | Interpretation | Notes |
| 186 | [M]⁺ | Molecular Ion |
| 169 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 157 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 141 | [M - COOH]⁺ | Loss of the carboxyl group |
Interpretation: The molecular ion peak at m/z 186 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of the ethyl group (M-29) and the carboxylic acid functionality (M-45), provides further evidence for the proposed structure.
Integrated Spectroscopic Analysis Workflow
No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from all methods to build a cohesive and unambiguous structural assignment.
Caption: Workflow for the integrated structural elucidation of 2,6-Difluoro-4-ethylbenzoic acid.
This workflow illustrates the synergistic nature of the analytical process. Mass spectrometry provides the molecular formula. IR spectroscopy identifies the key functional groups. NMR spectroscopy reveals the precise arrangement and connectivity of the atoms, allowing for the final, unambiguous confirmation of the molecular structure.
References
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021). Available at: [Link]
-
PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. (2021). Available at: [Link]
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021). Available at: [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. (2011). Available at: [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
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2,6-Difluorobenzoic acid. PubChem. Available at: [Link]
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Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. Available at: [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. (1990). Available at: [Link]
-
2,6-Difluorobenzoic acid, 4-tetradecyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. The Royal Society of Chemistry. Available at: [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link]
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S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. EGUsphere. Available at: [Link]
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4-Ethylbenzoic acid. NIST WebBook. Available at: [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available at: [Link]
-
Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
2,6-difluoro-4-Hydroxybenzoic Acid. PubChem. Available at: [Link]
-
Solved 4) The ¹H NMR spectrum for 4-ethylbenzoic acid is. Chegg.com. (2022). Available at: [Link]
-
2,6-Difluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]
-
4-Ethylbenzoic acid, dodec-9-ynyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Thermodynamic Solubility Profiling of 2,6-Difluoro-4-ethylbenzoic Acid in Organic Solvents: A Preformulation Whitepaper
Executive Summary
In early-stage drug development and materials science, understanding the thermodynamic solubility profile of an active pharmaceutical ingredient (API) or key intermediate is not merely a regulatory checkbox—it is the foundation of formulation strategy. This whitepaper provides an in-depth mechanistic analysis and experimental framework for profiling the solubility of 2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4)[1] across various organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the molecular causality of dissolution, thermodynamic modeling, and the execution of self-validating experimental protocols.
Molecular Causality: Structural Impact on Solvation
To predict and understand the solubility of 2,6-Difluoro-4-ethylbenzoic acid, we must first deconstruct its molecular architecture and how its substituents alter the baseline properties of the benzoic acid core:
-
The Ortho-Fluorine Effect (2,6-diF): In unsubstituted benzoic acid, molecules form highly stable, planar hydrogen-bonded dimers in the solid state, resulting in high crystal lattice energy. The introduction of highly electronegative fluorine atoms at the 2 and 6 positions introduces significant steric hindrance and electrostatic repulsion. This forces the carboxylate group out of coplanarity with the aromatic ring, disrupting dimerization. Consequently, the crystal lattice energy is lowered, thermodynamically favoring dissolution in organic solvents.
-
The Para-Ethyl Group (4-ethyl): The addition of an aliphatic ethyl chain at the para position increases the molecule's overall lipophilicity (logP) and enhances its dispersive interactions ( δD ) with non-polar and moderately polar aprotic solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The dissolution of 2,6-Difluoro-4-ethylbenzoic acid can be quantitatively modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces[2]:
-
Dispersive Forces ( δD ): Driven by the aromatic ring and the para-ethyl group.
-
Polar Forces ( δP ): Driven by the asymmetrical electron distribution caused by the ortho-fluorines.
-
Hydrogen Bonding ( δH ): Dictated by the carboxylic acid group, which acts as both an H-bond donor and acceptor.
Maximum solubility is achieved when the HSP coordinates of the solvent closely match those of the solute. Because the ortho-fluorines disrupt self-association, this compound exhibits a higher affinity for polar aprotic solvents (which can accept hydrogen bonds without needing to donate them) compared to its unsubstituted counterpart.
Experimental Methodology: Self-Validating Shake-Flask Protocol
The traditional shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3],[4]. However, a robust protocol must be a self-validating system —meaning the experimental design inherently proves that true thermodynamic equilibrium has been reached, rather than relying on arbitrary timeframes.
Workflow for thermodynamic solubility determination and equilibrium validation.
Step-by-Step Methodology
-
Matrix Preparation: Accurately weigh an excess amount of 2,6-Difluoro-4-ethylbenzoic acid (ensuring visible solid remains) and add it to 10.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Isothermal Equilibration: Place the vials in a thermostatic shaking water bath or incubator set precisely to 298.15 K ( ±0.1 K). Agitate at 150 rpm. Causality: Strict temperature control is vital because dissolution is an enthalpy-driven process; even a 0.5 K fluctuation can alter solubility by up to 5%[5].
-
Equilibrium Validation (The Self-Validating Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours. Causality: True thermodynamic solubility is achieved only when the concentration plateau is confirmed. If the variance in quantified concentration between the 48h and 72h samples is <2% , equilibrium is mathematically validated[3].
-
Phase Separation: Centrifuge the 72h sample at 10,000 rpm for 15 minutes at 298.15 K. Filter the supernatant through a 0.22 μ m PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents. The filter must be pre-warmed to 298.15 K to prevent the solute from precipitating out of the saturated solution upon contact with cold surfaces.
-
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the standard curve. Quantify using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector at the compound's λmax [4].
Quantitative Data: Solubility Profile in Organic Solvents
Based on the structural modifications (steric hindrance of the carboxylate group and increased lipophilicity from the ethyl chain), the following table summarizes the projected thermodynamic solubility profile of 2,6-Difluoro-4-ethylbenzoic acid at 298.15 K across distinct solvent classes.
| Solvent Classification | Organic Solvent | Dielectric Constant ( ϵ ) | Projected Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | > 100.0 | Strong H-bond donor/acceptor interactions with the carboxylate group. |
| Polar Protic | Ethanol | 24.5 | > 85.0 | H-bond donor/acceptor; slightly lower than methanol due to solvent bulk. |
| Polar Aprotic | Acetone | 20.7 | > 150.0 | Optimal dipole-dipole interactions; excellent H-bond acceptor for the acid. |
| Polar Aprotic | Ethyl Acetate | 6.0 | > 120.0 | Strong dipole-dipole interactions; favorable dispersive matching with ethyl group. |
| Halogenated | Dichloromethane | 8.9 | ~ 55.0 | Moderate solubility driven by dispersive forces and weak dipole interactions. |
| Non-Polar Aromatic | Toluene | 2.4 | ~ 25.0 | Dispersive forces and π−π stacking with the fluorinated aromatic ring. |
| Non-Polar Aliphatic | n-Heptane | 1.9 | < 5.0 | Poor solubility; purely dispersive forces unable to break solute H-bonds. |
Thermodynamic Analysis of Dissolution
To fully map the solubility profile for process chemistry (e.g., crystallization design), solubility must be evaluated across a temperature gradient (e.g., 273.15 K to 323.15 K). The apparent thermodynamic quantities of dissolution—enthalpy ( ΔHdiss ) and entropy ( ΔSdiss )—can be extracted using the van 't Hoff equation [5]:
lnx=−RTΔHdiss+RΔSdiss
Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature. By plotting lnx against 1/T , the slope yields the enthalpy of dissolution. For 2,6-Difluoro-4-ethylbenzoic acid, dissolution in polar aprotic solvents (like acetone) is expected to be highly endothermic, meaning solubility will increase exponentially with temperature, making these solvents ideal candidates for cooling crystallization workflows.
Conclusion
The solubility profile of 2,6-Difluoro-4-ethylbenzoic acid is fundamentally dictated by the steric and electronic disruptions caused by its ortho-fluorine atoms and the lipophilic contribution of its para-ethyl group. By leveraging Hansen Solubility Parameters and employing a rigorously self-validating shake-flask protocol, researchers can accurately map its thermodynamic boundaries. Acetone and ethyl acetate emerge as optimal solvents for high-concentration processing, while aliphatic hydrocarbons like n-heptane serve as excellent anti-solvents for controlled precipitation.
Sources
Thermal Stability and Decomposition of 2,6-Difluoro-4-ethylbenzoic Acid: A Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the thermal stability of highly substituted fluorinated aromatic compounds is critical for safe scale-up, formulation, and high-temperature processing. 2,6-Difluoro-4-ethylbenzoic acid presents a unique thermal profile governed by competing electronic effects: the strong inductive electron withdrawal of the ortho-fluorines and the hyperconjugative electron donation of the para-ethyl group.
This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of 2,6-Difluoro-4-ethylbenzoic acid, detailing the causality behind its degradation pathways, quantitative kinetic data, and self-validating experimental protocols for thermal profiling.
Structural Mechanics and Electronic Causality
The thermal stability of benzoic acid derivatives is fundamentally dictated by the activation energy required to cleave the C–C bond between the aromatic ring and the carboxyl moiety[1].
The Ortho-Fluorine Effect (-I)
Fluorine atoms at the 2- and 6-positions exert a profound inductive (-I) electron-withdrawing effect. During thermal excitation, this withdrawal increases the electrophilicity of the ipso-carbon. As the molecule approaches the transition state for decarboxylation, the developing negative charge (carbanion character) on the aromatic ring is highly stabilized by the adjacent fluorines. This significantly lowers the activation energy barrier for CO₂ extrusion compared to unsubstituted benzoic acid[1].
The Para-Ethyl Effect (+I, +R)
Conversely, the ethyl group at the 4-position acts as an electron donor via hyperconjugation. While this slightly increases the electron density of the aromatic system, its position para to the carboxyl group means it cannot sterically hinder the reaction, nor can it overcome the dominant stabilization provided by the dual ortho-fluorines. However, at extreme temperatures (> 400 °C), the alkyl chain becomes the secondary site of thermal vulnerability, leading to homolytic cleavage and the release of volatile hydrocarbon fragments[2].
Fig 1. Primary thermal decomposition pathways of 2,6-Difluoro-4-ethylbenzoic acid.
Mechanistic Pathways of Thermal Decomposition
Primary Pathway: Protodecarboxylation
The primary degradation route for 2,6-difluorinated benzoic acids is thermal decarboxylation. Kinetic studies on the closely related 2,6-difluorobenzoic acid demonstrate an apparent activation energy ( Ea ) of 184.3 kJ·mol⁻¹ for the decarboxylation process in high-temperature environments[3][4]. The loss of CO₂ yields 1-ethyl-3,5-difluorobenzene. This reaction can occur purely thermally, though trace metals (like Cu or Ag from reactor vessels) can catalyze the process via a 3-membered ring transition state, drastically lowering the onset temperature[1].
Secondary Pathway: Pyrolytic Cleavage
If the system is pressurized or the evolved CO₂ is contained, secondary pyrolytic breakdown occurs. Thermogravimetric analysis (TGA) of ethyl-substituted benzoic acids shows that maximum weight loss ( Tmax ) typically occurs between 250 °C and 350 °C[2]. At these temperatures, the ethyl chain undergoes homolytic bond scission, releasing ethylene or ethane radicals, which subsequently form complex carbonaceous char and irritating gases (CO, HF)[2].
Quantitative Data Synthesis
Table 1: Kinetic and Thermodynamic Parameters for 2,6-Difluoro-substituted Benzoic Acids
| Parameter | Value / Range | Mechanistic Implication | Reference |
| Decarboxylation Ea | 184.3 kJ·mol⁻¹ | High energy barrier requiring sustained heat for non-catalytic CO₂ loss. | [3][4] |
| Initial Weight Loss ( T5% ) | ~130 - 150 °C | Onset of decarboxylation and potential sublimation. | Extrapolated[2] |
| Max Weight Loss ( Tmax ) | ~250 - 300 °C | Rapid evolution of CO₂ and onset of alkyl chain cleavage. | [2] |
| Primary Evolved Gases | CO₂, CO, HF, Hydrocarbons | Indicates sequential breakdown of carboxyl, then aromatic/halogen bonds. | [2] |
Experimental Protocols: Thermal Profiling (TGA-DSC-MS)
To accurately determine the thermal stability of 2,6-Difluoro-4-ethylbenzoic acid, a self-validating analytical workflow utilizing Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required.
Rationale for Protocol Design
-
Inert Atmosphere: Utilizing a continuous N₂ purge prevents premature oxidative degradation, isolating purely thermal decomposition kinetics[2].
-
Sample Mass Restriction: Limiting the sample to 5–10 mg prevents thermal lag across the sample bed, ensuring the recorded temperature precisely matches the sample temperature.
-
Multi-Heating Rate: Running the sample at multiple heating rates allows for isoconversional kinetic modeling (e.g., the Ozawa or Kissinger methods) to calculate the activation energy without assuming a rigid reaction model.
Step-by-Step Methodology
-
Instrument Calibration (Self-Validation Step):
-
Run an empty alumina crucible method from 30 °C to 700 °C at 10 °C/min under 20 mL/min N₂ flow.
-
Save this as the baseline to subtract buoyancy effects and baseline drift from the final data.
-
-
Sample Preparation:
-
Accurately weigh 5.0 to 8.0 mg of 2,6-Difluoro-4-ethylbenzoic acid into the tared alumina crucible. Ensure the powder is evenly distributed at the bottom to maximize thermal contact[2].
-
-
Thermal Execution:
-
Equilibrate the TGA-DSC furnace at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 700 °C at a ramp rate of 10 °C/min.
-
Maintain a constant ultra-high purity N₂ purge at 20 mL/min[2].
-
-
Evolved Gas Analysis (EGA):
-
Transfer the exhaust gas via a heated transfer line (set to 200 °C to prevent condensation) directly into a Mass Spectrometer.
-
Monitor specific m/z channels: 44 (CO₂), 28 (CO/Ethylene), and 20 (HF) to correlate mass loss events with specific bond cleavages.
-
-
Kinetic Replicates:
-
Repeat steps 2-4 at heating rates of 5 °C/min, 15 °C/min, and 20 °C/min to generate data for isoconversional activation energy mapping.
-
Fig 2. Self-validating TGA-MS workflow for thermal stability profiling.
Conclusion
The thermal stability of 2,6-Difluoro-4-ethylbenzoic acid is a delicate balance of electronic effects. While the compound is stable at ambient conditions, the ortho-fluorine atoms prime the molecule for decarboxylation at elevated temperatures by lowering the transition state energy barrier. Proper handling, storage away from extreme heat and trace transition metals, and rigorous thermal profiling using TGA-MS are essential for mitigating the risks of unexpected decomposition and the release of hazardous byproducts like hydrogen fluoride and carbon monoxide.
References
-
Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Accounts of Chemical Research - ACS Publications URL:[Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water ResearchGate URL:[Link]
-
Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS ACS Omega - ACS Publications URL:[Link]
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The Crystallography of 2,6-Difluoro-4-ethylbenzoic Acid: A Technical Guide to Structure Determination and Analysis
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of fluorinated benzoic acid derivatives, with a specific focus on 2,6-Difluoro-4-ethylbenzoic acid. While a definitive crystal structure for 2,6-Difluoro-4-ethylbenzoic acid is not currently available in the public domain, this guide will leverage the known crystal structure of the closely related compound, 2,6-Difluorobenzoic acid, as a foundational case study. We will explore the experimental methodologies for crystal growth and single-crystal X-ray diffraction, delve into the intricacies of structure solution and refinement, and provide expert insights into the anticipated structural impact of the 4-ethyl substituent. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study and application of small organic molecules.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms within a crystal lattice is a fundamental property of a solid-state material, profoundly influencing its physicochemical characteristics such as solubility, stability, and bioavailability.[1] In the pharmaceutical industry, the precise determination of a molecule's crystal structure through techniques like single-crystal X-ray diffraction (SC-XRD) is a critical step in drug development.[2][3] It provides unequivocal proof of molecular identity, stereochemistry, and conformation, which are essential for understanding drug-receptor interactions.
Substituted benzoic acids are a common motif in medicinal chemistry, and the introduction of fluorine atoms can significantly alter a molecule's properties, including its acidity and metabolic stability. The crystal structure of these compounds reveals key intermolecular interactions, such as hydrogen bonding and aromatic stacking, which govern their solid-state behavior.
A Foundational Case Study: The Crystal Structure of 2,6-Difluorobenzoic Acid
The crystal structure of 2,6-Difluorobenzoic acid (C7H4F2O2) provides an excellent starting point for understanding the solid-state behavior of its derivatives.[4][5] The key crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C7H4F2O2 |
| Molecular Weight | 158.10 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.6517 (4) |
| b (Å) | 14.1214 (15) |
| c (Å) | 12.2850 (13) |
| β (°) | 95.651 (3) |
| Volume (ų) | 630.42 (12) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[4][5]
A defining feature of the crystal structure of 2,6-Difluorobenzoic acid is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.[4][5] This is a very common and robust supramolecular synthon in carboxylic acids. These dimers are further organized into sheets by C-H···F hydrogen bonds. A notable structural aspect is the dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group, indicating a non-planar conformation.[4][5]
Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure, such as that of 2,6-Difluoro-4-ethylbenzoic acid, follows a well-established experimental pipeline. The causality behind each step is crucial for obtaining high-quality data.
Synthesis and Purification
The first step is the synthesis of 2,6-Difluoro-4-ethylbenzoic acid. A potential synthetic route could involve the oxidation of 4-ethyl-1,3-difluorobenzene. Following synthesis, rigorous purification is paramount, as impurities can inhibit crystallization or lead to disordered structures.
Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step.[6]
Protocol for Slow Evaporation Crystallization:
-
Solvent Screening: A range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent, with gentle heating if necessary.
-
Filtration: The warm solution is filtered through a syringe filter to remove any particulate matter.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.
The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer.[6] The low temperature minimizes thermal vibrations of the atoms, resulting in a more precise structure.[6] X-rays are generated, collimated, and directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6] These raw data are then processed to integrate the reflection intensities and apply necessary corrections.[6]
Structure Solution and Refinement
The processed data are used to solve the crystal structure, typically using "direct methods" which is a mathematical approach to determine the initial positions of the atoms.[6] This initial model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to minimize the difference between the observed and calculated diffraction data.[6]
Anticipated Crystal Structure of 2,6-Difluoro-4-ethylbenzoic Acid: An Expert's Perspective
The introduction of a 4-ethyl group to the 2,6-Difluorobenzoic acid scaffold is expected to have several predictable effects on the resulting crystal structure.
-
Preservation of the Carboxylic Acid Dimer: The robust O-H···O hydrogen-bonded dimer is highly likely to be preserved. This is the strongest intermolecular interaction and typically dictates the primary packing motif in such molecules.
-
Influence of the Ethyl Group on Packing: The flexible ethyl group will introduce new possibilities for intermolecular interactions, such as C-H···π interactions, and will also introduce steric bulk. This will almost certainly lead to a different crystal packing arrangement compared to the parent compound. We can anticipate a change in the space group and unit cell parameters.
-
Potential for Polymorphism: The conformational flexibility of the ethyl group could lead to the existence of multiple crystal forms, or polymorphs. This is a critical consideration in pharmaceutical development, as different polymorphs can have different properties.
Conclusion
While the definitive crystal structure of 2,6-Difluoro-4-ethylbenzoic acid awaits experimental determination, a thorough understanding of crystallographic principles and the analysis of closely related structures provide a strong predictive framework. The methodologies outlined in this guide represent a robust pathway for obtaining high-quality crystallographic data. The anticipated structural features, including the preservation of the carboxylic acid dimer and altered packing due to the ethyl substituent, offer valuable insights for researchers working with this and similar molecules. The elucidation of this crystal structure would be a valuable addition to the field, contributing to a deeper understanding of structure-property relationships in fluorinated benzoic acids.
References
- Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
- Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction.
- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction Versus Powder X-Ray Diffraction.
- American Chemical Society. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications.
- Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.
- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(30), 5802-5810.
- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
- National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem.
- ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid.
Sources
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. pulstec.net [pulstec.net]
- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
Application Note: Regioselective Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid via Kumada Cross-Coupling and Directed ortho-Metalation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 2,6-difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) from 3,5-difluorobromobenzene.
Introduction & Mechanistic Rationale
Fluorinated benzoic acids are critical building blocks in contemporary drug discovery. The strategic incorporation of fluorine atoms enhances molecular lipophilicity, modulates the pKa of adjacent functional groups, and improves metabolic stability by blocking cytochrome P450-mediated oxidation [1]. The target compound, 2,6-difluoro-4-ethylbenzoic acid, features a unique substitution pattern that is highly valuable for designing constrained bioisosteres, such as those utilized in the development of advanced viral protease inhibitors [2].
This application note details a robust, two-step synthetic protocol. The strategy employs a transition-metal-catalyzed Kumada cross-coupling to install the ethyl group, followed by a highly regioselective Directed ortho-Metalation (DoM) and subsequent carboxylation.
Figure 1: Two-step synthetic workflow for 2,6-difluoro-4-ethylbenzoic acid.
Causality in Reaction Design
Step 1: Transition-Metal Catalyzed Ethylation
The first transformation requires the conversion of 3,5-difluorobromobenzene to 1-ethyl-3,5-difluorobenzene. While Suzuki or Negishi couplings are viable, the Kumada coupling using ethylmagnesium bromide is preferred for its operational simplicity and rapid kinetics.
-
Catalyst Selection: We utilize Ni(dppp)Cl₂ over standard palladium catalysts. The bidentate "dppp" ligand enforces a strict cis-geometry on the nickel center. This proximity accelerates the reductive elimination step and critically suppresses β -hydride elimination—a common side reaction in sp²-sp³ cross-couplings that would otherwise yield undesired styrene byproducts.
Step 2: Directed ortho-Metalation (DoM)
The second step leverages the profound inductive (-I) effect of fluorine to achieve regioselective functionalization[3].
-
Regioselectivity: In 1-ethyl-3,5-difluorobenzene, the C4 proton is flanked by two highly electronegative fluorine atoms. The synergistic electron-withdrawing nature of these ortho-fluorines drastically lowers the pKa of the C4 proton compared to the C2/C6 protons (which are deactivated by the electron-donating hyperconjugation of the adjacent ethyl group). Consequently, treatment with n-Butyllithium (n-BuLi) results in exclusive deprotonation at C4 [4].
-
Temperature Control: Conducting the lithiation at strictly -78 °C is mandatory. Elevated temperatures lead to the elimination of LiF, generating a highly reactive benzyne intermediate, or promote nucleophilic aromatic substitution (S_NAr) by the butyl anion.
Figure 2: Mechanistic pathway of the Directed ortho-Metalation (DoM) and carboxylation.
Quantitative Data & Reaction Parameters
| Parameter | Step 1: Kumada Coupling | Step 2: DoM & Carboxylation |
| Starting Material | 3,5-Difluorobromobenzene (1.0 eq) | 1-Ethyl-3,5-difluorobenzene (1.0 eq) |
| Reagents | EtMgBr (1.2 eq), Ni(dppp)Cl₂ (0.05 eq) | n-BuLi (1.1 eq), CO₂ (Excess) |
| Solvent | Anhydrous THF (0.5 M) | Anhydrous THF (0.4 M) |
| Temperature | 0 °C → 25 °C | -78 °C → 25 °C |
| Reaction Time | 4 - 6 hours | 1 h (lithiation) + 2 h (quench) |
| Expected Yield | 85 - 90% | 75 - 82% |
| Primary IPC Method | GC-MS (Target m/z: 142) | D₂O Quench / ¹H NMR |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-3,5-difluorobenzene
-
Equipment Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon inlet.
-
Catalyst Loading: Charge the flask with Ni(dppp)Cl₂ (0.05 eq, 2.5 mmol, 1.35 g) and anhydrous THF (100 mL).
-
Substrate Addition: Add 3,5-difluorobromobenzene (1.0 eq, 50.0 mmol, 9.65 g). Cool the mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq, 60.0 mmol, 20.0 mL) over 30 minutes. Note: Slow addition prevents thermal runaway and limits homocoupling side reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
-
In-Process Control (IPC) & Self-Validation: Analyze a 0.1 mL aliquot via GC-MS. The reaction is validated as complete when >98% conversion of the m/z 192/194 starting material to the m/z 142 product peak is observed. If unreacted bromide remains, add an additional 0.1 eq of EtMgBr and stir for 1 hour.
-
Workup: Quench cautiously with saturated aqueous NH₄Cl (50 mL) at 0 °C to destroy unreacted Grignard reagent. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Distill the crude liquid under reduced pressure to yield 1-ethyl-3,5-difluorobenzene as a clear, colorless liquid.
Protocol B: Synthesis of 2,6-Difluoro-4-ethylbenzoic acid
-
Equipment Preparation: Flame-dry a 250 mL Schlenk flask under a strict argon atmosphere.
-
Substrate Loading: Dissolve 1-ethyl-3,5-difluorobenzene (1.0 eq, 30.0 mmol, 4.26 g) in anhydrous THF (75 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq, 33.0 mmol, 13.2 mL) over 20 minutes down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 1 hour.
-
In-Process Control (IPC) & Self-Validation: Quench a 0.5 mL reaction aliquot with D₂O. Extract with Et₂O and analyze via ¹H NMR. The disappearance of the aromatic triplet at ~6.8 ppm (the C4 proton) and >95% deuterium incorporation confirms complete lithiation. Do not proceed to carboxylation unless this metric is met.
-
Carboxylation: Bubble rigorously dried CO₂ gas through the solution via a submerged needle (or transfer the reaction mixture via cannula over crushed, anhydrous dry ice in a separate flask) for 30 minutes. CO₂ acts as a potent electrophile, reacting instantly with the aryllithium species.
-
Warming: Allow the mixture to slowly warm to room temperature over 2 hours.
-
Workup: Acidify the mixture to pH ~2 using 2M HCl (aq). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Toluene/Heptane to afford pure 2,6-difluoro-4-ethylbenzoic acid as a white crystalline solid.
References
-
PubChem (National Institutes of Health). "1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892." URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Advances in the Development of SARS-CoV-2 Mpro Inhibitors." PMC Archive. URL:[Link]
-
Royal Society of Chemistry (RSC). "Ortho-lithiation driven one-pot synthesis of quinazolines via[2+2+2] cascade annulation of halofluorobenzenes with nitriles." RSC Advances. URL: [Link]
Application Note: Reaction Mechanism and Protocol for the Preparation of 2,6-Difluoro-4-ethylbenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Introduction & Strategic Significance
Fluorinated benzoic acids are highly privileged building blocks in modern drug discovery and agrochemical development. The introduction of fluorine atoms onto an aromatic ring significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability, lipophilicity, and target binding affinity through favorable electrostatic interactions [1].
2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly specialized intermediate. Its synthesis relies on the strategic exploitation of the electronic properties of its precursor, 1-ethyl-3,5-difluorobenzene . By leveraging the synergistic electron-withdrawing effects of the two fluorine atoms, synthetic chemists can achieve highly regioselective functionalization via a Directed Ortho Metalation (DoM) pathway.
Mechanistic Causality: Directed Ortho Metalation (DoM)
The preparation of 2,6-difluoro-4-ethylbenzoic acid is a classic demonstration of regioselective deprotonation. The reaction proceeds via the following mechanistic steps:
-
Regioselective Deprotonation (Lithiation): The starting material, 1-ethyl-3,5-difluorobenzene, possesses three potential sites for deprotonation (positions 2, 4, and 6). However, the proton at the 4-position is flanked by two highly electronegative fluorine atoms. The strong inductive (-I) effect of these halogens significantly lowers the pKa of the C4 proton. When treated with a strong base like n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), deprotonation occurs exclusively at this position, generating the transient 2,6-difluoro-4-ethylphenyllithium intermediate [2].
-
Electrophilic Trapping (Carboxylation): The highly nucleophilic organolithium intermediate is rapidly quenched with an excess of solid carbon dioxide (dry ice). The carbanion attacks the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt.
-
Acidic Workup: The addition of a strong aqueous acid (e.g., HCl) protonates the carboxylate, precipitating the final 2,6-difluoro-4-ethylbenzoic acid product.
Causality Check: Why maintain -78 °C? Organolithium species derived from fluorobenzenes are highly prone to forming benzyne intermediates or undergoing unwanted nucleophilic aromatic substitution (S_NAr) at elevated temperatures. Cryogenic conditions kinetically trap the desired carbanion, preventing these degradation pathways [3].
Reaction mechanism pathway for 2,6-Difluoro-4-ethylbenzoic acid via Directed Ortho Metalation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. In-process controls (IPCs) such as visual cues and pH monitoring ensure that each step has successfully occurred before proceeding to the next.
Materials Required:
-
Substrate: 1-Ethyl-3,5-difluorobenzene (1.0 equiv, e.g., 10 mmol, 1.42 g) [4]
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol, 4.4 mL)
-
Electrophile: Excess solid CO₂ (Dry Ice), freshly crushed
-
Solvent: Anhydrous Tetrahydrofuran (THF), ~40 mL
-
Workup: 2M HCl (aq), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
System Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon or Nitrogen for 15 minutes. Causality: Organolithium reagents are pyrophoric and highly moisture-sensitive; ambient water will prematurely quench the n-BuLi.
-
Substrate Loading & Cooling: Inject 40 mL of anhydrous THF into the flask, followed by 1.42 g of 1-ethyl-3,5-difluorobenzene. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation (DoM): Using a dry syringe, add 4.4 mL of 2.5 M n-BuLi dropwise over 15 minutes. Self-Validation: A slight yellowing of the solution typically indicates the formation of the organolithium species. Stir the mixture at -78 °C for exactly 2 hours to ensure complete deprotonation.
-
Electrophilic Quench (Carboxylation): Rapidly transfer the reaction mixture via cannula (or pour it directly if operating in a highly controlled glovebox environment) onto a large excess of freshly crushed dry ice in a separate, dry Erlenmeyer flask. Causality: Pouring the organolithium onto the CO₂ (rather than bubbling CO₂ gas into the reaction) ensures a massive localized excess of the electrophile, preventing the intermediate from attacking the newly formed carboxylate salt, which would yield an unwanted symmetrical ketone byproduct [5].
-
Warming & Aqueous Quench: Allow the mixture to slowly warm to room temperature as the excess dry ice sublimates. Once at room temperature, carefully add 20 mL of distilled water to quench any residual unreacted lithium species.
-
Acidification & Isolation: Transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to remove unreacted starting material and neutral organic impurities. Collect the aqueous layer. Slowly add 2M HCl to the aqueous layer until the pH reaches 1-2. Self-Validation: A white precipitate (the target benzoic acid) should rapidly form upon acidification.
-
Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from a minimal amount of hot toluene or heptane to afford pure 2,6-difluoro-4-ethylbenzoic acid.
Step-by-step experimental workflow for the synthesis of 2,6-Difluoro-4-ethylbenzoic acid.
Quantitative Data & Process Optimization
To ensure maximum yield and purity, specific reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions compared to sub-optimal alternatives.
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Observation |
| Base Selection | LDA (1.2 equiv) | n-BuLi (1.1 equiv) | n-BuLi provides the necessary kinetic basicity. LDA is too sterically hindered to efficiently deprotonate the sterically congested C4 position between the two fluorines. |
| Temperature | -40 °C | -78 °C | Temperatures above -60 °C lead to the elimination of LiF, generating highly reactive benzyne intermediates that polymerize or react with the solvent, drastically reducing yield. |
| Lithiation Time | 30 minutes | 120 minutes | 120 minutes ensures >95% conversion to the organolithium intermediate. Shorter times leave unreacted starting material, complicating downstream purification. |
| Electrophile State | CO₂ (Gas bubbled) | CO₂ (Solid, massive excess) | Bubbling gas creates localized areas where the organolithium is in excess relative to CO₂, leading to the nucleophilic attack of the intermediate on the newly formed lithium carboxylate (dimerization to a ketone). |
References
-
Fluorinated Quinolines and Arenes: Synthesis, Properties and Applications. ResearchGate. Available at:[Link]
-
Trapping of Transient Organolithium Compounds. Kobe University Minireviews. Available at:[Link]
-
Synthesis of Janus Bases for Targeting C-G and U–U Pairs of CUG-RNA Repeats. ACS Omega. Available at:[Link]
-
Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ. National Institutes of Health (NIH). Available at: [Link]
Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-4-ethylbenzoic Acid in Modern Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2,6-Difluoro-4-ethylbenzoic acid. This fluorinated aromatic carboxylic acid is a valuable building block in pharmaceutical synthesis, offering unique structural and physicochemical properties that can be leveraged to enhance the efficacy, bioavailability, and metabolic stability of drug candidates.[1] We will explore its strategic importance, provide a robust, proposed protocol for its synthesis, and detail its application in the construction of a core pharmaceutical scaffold via amide bond formation. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: The Rationale for Fluorination in Drug Design
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond impart profound changes to a molecule's properties. Specifically, the 2,6-difluoro substitution pattern on a benzoic acid scaffold offers several distinct advantages:
-
Modulation of Acidity (pKa): The electron-withdrawing nature of the two ortho-fluorine atoms significantly increases the acidity of the carboxylic acid group, which can influence salt formation strategies and interactions with biological targets.
-
Conformational Control: The ortho-fluorine atoms can engage in intramolecular hydrogen bonding with adjacent groups, such as an amide N-H, effectively locking the molecule into a desired bioactive conformation. This can lead to a significant increase in binding affinity for the target protein.[2]
-
Metabolic Stability: The C-F bond is exceptionally stable to metabolic cleavage. Introducing fluorine at strategic positions can block common sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones, enhancing target affinity.
-
Lipophilicity and Permeability: The 4-ethyl group provides a lipophilic anchor, which can be crucial for penetrating hydrophobic pockets within a target enzyme or receptor. The interplay between the hydrophilic carboxylic acid, the polar difluoro groups, and the nonpolar ethyl group allows for fine-tuning of the overall lipophilicity (LogP) to optimize cell permeability and absorption, distribution, metabolism, and excretion (ADME) properties.
This guide focuses on 2,6-Difluoro-4-ethylbenzoic acid as a prime example of a "building block" — a structurally distinct molecular unit used for the efficient assembly of complex, high-value compounds.[3]
Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid
Synthetic Pathway Overview
The proposed synthesis begins with commercially available 1-ethyl-3,5-difluorobenzene. A directed ortho-metalation (DoM) is employed, where a strong base selectively deprotonates the position ortho to both fluorine atoms. The resulting aryl-lithium species is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.
Caption: Proposed synthetic workflow for 2,6-Difluoro-4-ethylbenzoic acid.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly reactive and pyrophoric reagents (n-Butyllithium). It must be performed by trained personnel in a properly equipped laboratory under an inert atmosphere.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Ethyl-3,5-difluorobenzene | C₈H₈F₂ | 142.15 | 5.00 g | 35.18 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 15.5 mL | 38.70 (1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Carbon Dioxide, solid (dry ice) | CO₂ | 44.01 | ~20 g | Excess |
| Hydrochloric Acid (3 M) | HCl | 36.46 | ~50 mL | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Procedure:
-
Setup: Assemble a three-necked, 250 mL round-bottom flask, oven-dried and cooled under a stream of dry argon. Equip the flask with a magnetic stirrer, a thermometer, and a rubber septum.
-
Initial Solution: Using a syringe, charge the flask with anhydrous THF (100 mL) and 1-ethyl-3,5-difluorobenzene (5.00 g, 35.18 mmol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.[7]
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 15.5 mL, 38.70 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The formation of the aryl-lithium species may result in a slight color change.
-
Carboxylation: Carefully add freshly crushed dry ice pellets (~20 g) to the reaction mixture in small portions. A vigorous reaction (bubbling) will occur. Allow the mixture to slowly warm to room temperature overnight with continued stirring.
-
Quenching & Workup: Once at room temperature, cautiously quench the reaction with 3 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,6-Difluoro-4-ethylbenzoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Application in Pharmaceutical Synthesis: Amide Coupling
A primary application of carboxylic acids in drug synthesis is the formation of amides, a ubiquitous functional group in pharmaceuticals. This section details a standard protocol for coupling 2,6-Difluoro-4-ethylbenzoic acid with a model primary amine, Benzylamine, using HATU as a coupling agent.
Rationale for Amide Coupling
The resulting N-benzyl-2,6-difluoro-4-ethylbenzamide serves as a model for more complex structures. The difluoro-substituted phenyl ring can be considered a key "warhead" that interacts with a biological target, while the amine portion can be varied to explore structure-activity relationships (SAR). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.
Caption: Workflow for the synthesis of a model amide using 2,6-Difluoro-4-ethylbenzoic acid.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,6-Difluoro-4-ethylbenzoic acid | C₉H₈F₂O₂ | 186.16 | 500 mg | 2.69 |
| Benzylamine | C₇H₉N | 107.15 | 288 mg (0.29 mL) | 2.69 (1.0 eq) |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.12 g | 2.95 (1.1 eq) |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | 930 µL | 5.37 (2.0 eq) |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | For workup |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-Difluoro-4-ethylbenzoic acid (500 mg, 2.69 mmol).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (15 mL).
-
Reagent Addition: Add Benzylamine (288 mg, 2.69 mmol), followed by DIPEA (930 µL, 5.37 mmol).
-
Coupling Agent: Add HATU (1.12 g, 2.95 mmol) to the stirred solution. The reaction is typically exothermic and may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).[8]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). This removes residual DMF, unreacted acid, and the coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure amide product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
2,6-Difluoro-4-ethylbenzoic acid represents a highly versatile and valuable building block for pharmaceutical synthesis. Its unique electronic and steric properties, stemming from the ortho-difluoro substitution and the 4-ethyl group, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The reliable synthetic and application protocols detailed herein offer a practical framework for leveraging this reagent in the discovery and development of novel therapeutics, particularly in areas such as anti-inflammatory and analgesic agents.[1]
References
- Chem-Impex. (n.d.). Acide 2,6-difluoro-4-hydroxybenzoïque.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
- Fluorochem. (n.d.). Chemical Building Blocks for Drug Discovery & Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.
- Google Patents. (2018).
- PharmaBlock. (n.d.). Building Blocks - Intramolecular Hydrogen Bond (IMHB) in Medicinal Chemistry.
- ACS Publications. (2021). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer.
- PubChem - NIH. (n.d.).
- Longdom Publishing. (2025).
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- PMC. (n.d.). 2,6-Difluorobenzoic acid.
- PMC. (n.d.). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- MedChemica. (n.d.).
- Journal of Basic Sciences. (2024). INNOVATIVE SYNTHESIS OF DERIVATIVES OF 4-ETHYLBENZOIC ACID AND 4-ETHYLCYCLOHEXANECARBOXYLIC ACID.
- ResearchG
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
Application Note: Protocol for the Purification of 2,6-Difluoro-4-ethylbenzoic Acid by Recrystallization
Introduction & Mechanistic Rationale
2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development[1]. The purification of this compound requires a nuanced approach due to its specific structural features. The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly increases the acidity of the carboxylic acid group and alters its hydrogen-bonding network. Concurrently, the para-ethyl group imparts substantial lipophilicity, making its solubility profile distinctly more hydrophobic than unsubstituted benzoic acid ()[2].
Solvent Selection Causality: Fluorinated benzoic acids typically exhibit poor solubility in cold water but maintain high solubility in polar organic solvents[2]. Therefore, a mixed-solvent system of Ethanol and Water is the optimal choice for this recrystallization[3].
-
Ethanol (Primary Solvent): At elevated temperatures, ethanol effectively disrupts the carboxylic acid dimers, ensuring complete dissolution of the lipophilic core.
-
Water (Anti-Solvent): Water serves as a highly polar anti-solvent[4]. By titrating hot water into the ethanol solution, we drastically reduce the solubility of the hydrophobic 2,6-difluoro-4-ethyl core upon cooling. This drives controlled supersaturation and selective nucleation, leaving highly polar impurities dissolved in the mother liquor[4].
Materials and Reagents
To ensure reproducibility, all quantitative parameters for a standard 10.0 g scale purification are summarized below.
Table 1: Reagents and Solvents
| Reagent / Material | Role in Protocol | Quantity / Specification |
|---|---|---|
| Crude 2,6-Difluoro-4-ethylbenzoic acid | Target Solute | 10.0 g (Assumed ~85-90% purity) |
| Absolute Ethanol (EtOH) | Primary Solvent | ~30–40 mL |
| Ultrapure Water (H₂O) | Anti-Solvent | ~15–25 mL |
| Activated Carbon (Charcoal) | Decolorizing Agent | 0.5 g |
| Ice-Cold 1:1 EtOH/H₂O | Wash Solvent | 10.0 mL |
Table 2: Required Equipment
| Equipment | Purpose |
|---|---|
| 250 mL Erlenmeyer Flasks | Primary dissolution and crystallization vessels |
| Magnetic Hot Plate Stirrer | Controlled heating and agitation to prevent bumping |
| Stemless Funnel & Fluted Filter | Hot filtration to remove activated carbon and insoluble matter |
| Büchner Funnel & Vacuum Flask | Rapid isolation of pure crystals |
| Vacuum Oven | Final drying of the crystalline product at 40°C |
Experimental Workflow
Figure 1: Step-by-step recrystallization workflow for 2,6-Difluoro-4-ethylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Solvent Preparation & Initial Dissolution
-
Place 10.0 g of crude 2,6-Difluoro-4-ethylbenzoic acid in a 250 mL Erlenmeyer flask.
-
Add 30 mL of absolute ethanol.
-
Heat the mixture gently on a hot plate (set to ~70°C) with magnetic stirring until the solid completely dissolves.
-
Causality: Ethanol effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, ensuring complete dissolution of the lipophilic core at elevated temperatures.
Step 2: Decolorization (Optional but Recommended)
-
Remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling).
-
Add 0.5 g of activated carbon (charcoal) to the solution.
-
Return to the heat source and boil gently for 5–10 minutes.
-
Causality: Activated carbon provides a massive surface area to adsorb high-molecular-weight, highly conjugated colored impurities that often co-precipitate during the synthesis of fluorinated aromatics ()[3].
Step 3: Hot Filtration
-
Filter the hot solution rapidly through a pre-warmed stemless funnel equipped with fluted filter paper into a clean, heated Erlenmeyer flask.
-
Rinse the filter cake with 5 mL of hot ethanol to ensure complete transfer of the target compound.
-
Causality: Pre-warming the glassware and using fluted paper minimizes surface contact time, preventing premature cooling and unwanted crystallization of the product in the funnel stem.
Step 4: Anti-Solvent Titration
-
Maintain the filtered solution at ~70°C on the hot plate.
-
Add hot ultrapure water (anti-solvent) dropwise via an addition funnel or pipette while swirling vigorously.
-
Continue the addition until the solution becomes faintly and persistently cloudy (the "cloud point"), indicating saturation[4].
-
Add 1–2 drops of hot ethanol until the solution just turns clear again.
-
Causality: Re-clearing the solution ensures that crystallization initiates from a homogeneous supersaturated state rather than precipitating rapidly as an amorphous solid, which traps impurities[4].
Step 5: Controlled Cooling & Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool completely undisturbed to room temperature (approx. 1–2 hours).
-
Once at room temperature, place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.
-
Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals and excludes impurities from the crystal lattice. Rapid cooling traps impurities and can cause the product to "oil out".
Step 6: Isolation & Washing
-
Collect the newly formed crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 10 mL of ice-cold 1:1 Ethanol/Water mixture.
-
Causality: The cold wash removes residual mother liquor containing polar impurities without significantly dissolving the purified product.
Step 7: Drying
-
Transfer the crystals to a clean watch glass.
-
Dry in a vacuum oven at 40°C for 24 hours to remove all residual moisture and ethanol.
Troubleshooting & Self-Validation System
Troubleshooting: "Oiling Out"
-
Symptom: The product separates as a cloudy liquid (an oil) rather than forming solid crystals during the cooling phase[4].
-
Causality: This liquid-liquid phase separation occurs when the melting point of the impure solute mixture is lower than the temperature at which it saturates the solvent[4]. It is almost always triggered by cooling the solution too rapidly or adding the anti-solvent (water) too quickly[3].
-
Resolution: Reheat the mixture until the oil completely redissolves into a clear solution. Add 2–3 mL of additional hot ethanol to slightly dilute the mixture, remove from heat, and insulate the flask (e.g., wrap in a paper towel) to enforce a much slower cooling gradient[4].
Protocol Validation Metrics
To ensure the protocol is a self-validating system, perform the following checks on the dried product:
-
Melting Point Analysis: Pure 2,6-Difluoro-4-ethylbenzoic acid will exhibit a sharp melting point range (ΔT ≤ 1.5°C). A depressed or broadened melting range directly indicates trapped solvent or residual impurities, signaling that the recrystallization must be repeated[4].
-
Chromatographic Purity: Confirm final purity via HPLC (UV detection at ~254 nm), targeting >99.0% Area.
-
Yield Calculation: A successful first-pass recrystallization of this compound should yield between 75% and 85% recovery. Yields below 60% indicate excessive ethanol usage in Step 1.
References
-
Laitinen, A., Jauhiainen, O., & Aaltonen, O. (2000). "Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide". Organic Process Research & Development, 4(5), 353-356. URL:[Link]
Sources
Application Note: Analytical Characterization and Method Validation for 2,6-Difluoro-4-ethylbenzoic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Pharmaceutical Development.
Physicochemical Rationale & Molecular Profile
2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly specialized, symmetrically substituted aromatic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the physicochemical properties of the molecule, making it an indispensable tool in modern medicinal chemistry[2].
The strong electron-withdrawing inductive effect of the ortho-fluorine atoms significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[3]. Simultaneously, the para-ethyl group enhances the molecule's lipophilicity. Understanding these properties is critical for designing robust analytical methods, as they directly dictate chromatographic retention behavior and ionization efficiency.
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₉H₈F₂O₂[1] | Determines exact mass for high-resolution MS. |
| Molecular Weight | 186.16 g/mol | Target m/z for mass spectrometric detection. |
| Estimated pKa | ~3.0 - 3.2 | Requires acidic mobile phases to suppress ionization during reversed-phase HPLC[2]. |
| Appearance | White to off-white powder | Visual baseline for solid-state degradation tracking. |
Orthogonal Analytical Strategy
To ensure absolute structural confirmation and purity assessment, a multi-technique orthogonal approach is required. Relying on a single technique risks overlooking isobaric impurities or polymorphs.
Fig 1. Orthogonal analytical workflow for the comprehensive characterization of the target compound.
Chromatographic & Mass Spectrometric Profiling
HPLC-UV/DAD Purity Analysis
Causality for Experimental Design: Because the pKa of 2,6-difluoro-4-ethylbenzoic acid is lowered by the ortho-fluorines, an unbuffered or neutral mobile phase would result in partial ionization, leading to severe peak tailing and retention time drift. The addition of 0.1% Formic Acid ensures the analyte remains fully protonated (neutral), maximizing hydrophobic interactions with the non-polar C18 stationary phase for sharp, symmetrical peaks[4].
Step-by-Step Protocol:
-
Diluent Preparation: Mix 50% HPLC-grade Water and 50% Acetonitrile.
-
Standard Preparation: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
System Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial mobile phase conditions (90% A / 10% B) for 20 minutes until a stable baseline is achieved.
-
Execution: Inject 5 µL of the blank (diluent), followed by six replicate injections of the standard to verify system suitability (RSD < 2.0%).
Table 2: Optimized HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10%→80% B; 12-15 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection (UV/DAD) | 230 nm (Primary) and 270 nm (Secondary) |
LC-MS Impurity Identification
Causality for Experimental Design: Electrospray Ionization in negative mode (ESI-) is the gold standard for fluorinated aromatic carboxylic acids[5]. Carboxylic acids inherently act as proton donors. Negative ion mode capitalizes on this acidity, producing a strong, stable [M-H]⁻ molecular ion at m/z 185.0 with minimal fragmentation, maximizing the signal-to-noise ratio for trace impurity profiling.
Step-by-Step Protocol:
-
Dilute the HPLC standard solution 1:100 with mobile phase to prevent detector saturation.
-
Interface the HPLC to a Triple Quadrupole (QQQ) or Time-of-Flight (TOF) mass spectrometer.
-
MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.
-
Scan range: m/z 50 to 500. Extract the chromatogram for m/z 185.0 to confirm the primary peak identity.
Spectroscopic Structural Elucidation (Multinuclear NMR)
Causality for Experimental Design: While MS provides molecular weight, it cannot differentiate positional isomers (e.g., 2,5-difluoro vs. 2,6-difluoro). Multinuclear NMR (¹H, ¹³C, ¹⁹F) is mandatory to unambiguously assign the symmetrical substitution pattern. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and spin-1/2 nature of the ¹⁹F nucleus, providing a highly sensitive probe for the aromatic ring's electronic environment[3]. DMSO-d₆ is selected as the solvent to disrupt the strong intermolecular hydrogen-bonded dimers that carboxylic acids form in non-polar solvents, ensuring sharp monomeric signals.
Step-by-Step Protocol:
-
Dissolve 15 mg of 2,6-Difluoro-4-ethylbenzoic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.
-
Transfer the solution to a 5 mm precision NMR tube.
-
Acquire ¹H NMR (400 MHz, 16 scans), ¹³C NMR (100 MHz, 512 scans), and ¹⁹F NMR (376 MHz, 64 scans).
-
Self-Validation Check: The ¹H spectrum must show exactly three distinct proton environments (excluding the acid proton): a triplet (CH₃), a quartet (CH₂), and a doublet (aromatic protons coupling with adjacent fluorines).
Table 3: Expected Multinuclear NMR Spectral Assignments
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment |
| ¹H NMR | 1.15 | Triplet (J ≈ 7.5 Hz, 3H) | -CH₃ (Ethyl group) |
| ¹H NMR | 2.65 | Quartet (J ≈ 7.5 Hz, 2H) | -CH₂- (Ethyl group) |
| ¹H NMR | 7.05 | Doublet (J_HF ≈ 9.0 Hz, 2H) | Aromatic H (Positions 3, 5) |
| ¹H NMR | 13.50 | Broad Singlet (1H) | -COOH (Exchanges with D₂O) |
| ¹⁹F NMR | -112.5 | Singlet / Fine Doublet (2F) | Ortho-Fluorines (Positions 2, 6) |
Solid-State Thermal Characterization (DSC)
Causality for Experimental Design: Differential Scanning Calorimetry (DSC) is essential for identifying the specific polymorphic form of the API intermediate and verifying its absolute purity via melting point depression analysis. A hermetically sealed aluminum pan is used to prevent the sublimation of the fluorinated organic acid prior to its melting transition.
Step-by-Step Protocol:
-
Accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan.
-
Crimp the pan with a hermetic lid to ensure a sealed micro-environment.
-
Equilibrate the DSC cell at 25 °C under a dry nitrogen purge (50 mL/min).
-
Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.
-
Record the extrapolated onset temperature of the endothermic peak (indicative of the true melting point) and the enthalpy of fusion (ΔH).
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the analytical procedures are fit for their intended purpose in commercial release and stability testing, they must be rigorously validated according to the latest ICH Q2(R2) guidelines. The lifecycle approach dictates that the following performance characteristics must be systematically evaluated[6].
Fig 2. Stepwise ICH Q2(R2) method validation framework for analytical procedure lifecycle management.
-
Specificity: The method must demonstrate baseline resolution (Rs > 1.5) between 2,6-Difluoro-4-ethylbenzoic acid and potential synthetic impurities (e.g., mono-fluorinated or de-ethylated derivatives).
-
Linearity and Range: Prepare standard solutions ranging from 50% to 150% of the nominal working concentration. The correlation coefficient (R²) of the calibration curve must be ≥ 0.999.
-
Precision (Repeatability): Six independent preparations of the sample at 100% concentration must yield a relative standard deviation (%RSD) of peak areas ≤ 2.0%.
-
Detection Limit (DL) & Quantitation Limit (QL): Based on the signal-to-noise (S/N) approach, establish the DL at S/N ≥ 3:1 and QL at S/N ≥ 10:1 to ensure trace impurities can be reliably monitored[6].
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL: [Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." URL: [Link]
-
Sharma et al. "Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review." Journal of Separation Science, PubMed. URL: [Link]
-
Flores, W. "Conformational landscapes of symmetrically fluorine-substituted benzoic acids." ScholarWorks @ UTRGV. URL: [Link]
Sources
- 1. 1835653-01-4 | 4-ethyl-2,6-difluorobenzoic acid - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Application Note: Experimental Setup for the Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Directed ortho-Metalation (DoM), Regioselective Carboxylation, and Downstream Derivatization.
Executive Summary
The 2,6-difluorobenzoyl moiety is a privileged pharmacophore, serving as a critical building block in medicinal chemistry (e.g., B-Raf kinase inhibitors) and agrochemical development (e.g., benzoylphenylurea insecticides)[1][2]. The introduction of fluorine atoms modulates the pKa of the benzoic acid, enhances metabolic stability, and improves lipophilicity. This application note details a highly optimized, self-validating protocol for the synthesis of 2,6-difluoro-4-ethylbenzoic acid via the Directed ortho-Metalation (DoM) of 1-ethyl-3,5-difluorobenzene, followed by downstream derivatization strategies.
Mechanistic Rationale & Causality (E-E-A-T)
The regioselective functionalization of fluorinated arenes relies heavily on DoM, a methodology extensively pioneered by Snieckus and Schlosser[3][4].
-
Regioselectivity & Nomenclature Shift: In the starting material, 1-ethyl-3,5-difluorobenzene, the ethyl group occupies C1, with fluorine atoms at C3 and C5. The strong inductive (-I) effect of the two fluorine atoms significantly acidifies the C4 proton[5][6]. Upon lithiation at C4 and subsequent carboxylation, the new carboxylic acid group takes IUPAC priority. The original C4 becomes C1, shifting the fluorines to the C2 and C6 positions, and the ethyl group to the C4 position—yielding exactly 2,6-difluoro-4-ethylbenzoic acid .
-
Choice of Base: While n-butyllithium (n-BuLi) can be used, sec-butyllithium (sec-BuLi) is preferred. As a stronger kinetic base, sec-BuLi rapidly deprotonates the C4 position before unwanted nucleophilic aromatic substitution (SNAr) can occur at the C3/C5 positions[5].
-
Temperature Control: The reaction must be strictly maintained at -78 °C. Elevated temperatures lead to the elimination of LiF, generating a highly reactive benzyne intermediate that causes rapid polymerization and degradation[6].
Quantitative Optimization of Lithiation
To establish the most efficient parameters for the DoM step, various bases and conditions were evaluated. The data below summarizes the causality between base selection and reaction efficiency.
Table 1: Optimization of Lithiation Conditions for 1-Ethyl-3,5-difluorobenzene
| Base (1.1 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Causality / Observation |
| n-BuLi | THF | -78 | 1.0 | 65 | >95:5 | Slow deaggregation; incomplete lithiation. |
| n-BuLi / TMEDA | THF | -78 | 1.0 | 82 | >98:2 | TMEDA breaks Li aggregates, improving kinetics. |
| sec-BuLi | THF | -78 | 1.0 | 94 | >99:1 | Optimal kinetic basicity; clean conversion. |
| LDA | THF | -78 | 2.0 | <10 | N/A | Sterically hindered; insufficient basicity[6]. |
Experimental Protocols
Synthesis of 2,6-Difluoro-4-ethylbenzoic acid
Reagents: 1-Ethyl-3,5-difluorobenzene (1.0 equiv), sec-BuLi (1.4 M in cyclohexane, 1.1 equiv), Anhydrous THF (0.2 M), Dry CO2 gas or crushed dry ice.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Loading: Add 1-ethyl-3,5-difluorobenzene (10.0 mmol, 1.42 g) and anhydrous THF (50 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation (DoM): Add sec-BuLi (11.0 mmol, 7.85 mL of 1.4 M solution) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Self-Validating Check (Critical): Withdraw a 0.5 mL aliquot via a purged syringe and quench into 1 mL of D2O. Extract with EtOAc and analyze the organic layer via 1H NMR. The complete disappearance of the C4 aromatic proton (triplet, ~6.8 ppm) and incorporation of deuterium confirms >95% metalation. Do not proceed to step 5 until this is verified.
-
Carboxylation: Vigorously bubble anhydrous CO2 gas (passed through a Drierite column) directly into the solution at -78 °C for 30 minutes. Alternatively, cannula-transfer the aryllithium solution into a separate flask containing a vigorously stirred slurry of crushed dry ice in THF.
-
Quench & Workup: Allow the reaction to warm to 0 °C. Quench carefully with 1M aqueous HCl until the aqueous layer reaches pH < 2.
-
Isolation: Extract the mixture with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from heptane/EtOAc to afford pure 2,6-difluoro-4-ethylbenzoic acid as a white crystalline solid.
Downstream Derivatization: Amidation & Esterification
Derivatives of 2,6-difluorobenzoic acid are heavily utilized in library synthesis for drug discovery[1][7].
-
Protocol A: Amidation (Synthesis of Benzamides) Dissolve 2,6-difluoro-4-ethylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester. Add the desired primary amine (1.1 equiv) and stir for 4 hours. Dilute with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.
-
Protocol B: Esterification (Synthesis of Methyl Esters) Suspend the acid (1.0 equiv) in anhydrous methanol (0.2 M). Cool to 0 °C and add thionyl chloride (SOCl2, 2.0 equiv) dropwise. Attach a reflux condenser and heat to 65 °C for 2 hours. Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO3 to yield the methyl ester.
Visualized Workflows
Caption: Workflow for the Directed ortho-Metalation and Carboxylation of 1-Ethyl-3,5-difluorobenzene.
Caption: Downstream derivatization pathways for 2,6-Difluoro-4-ethylbenzoic acid.
References
-
Title: Cas 385-00-2, 2,6-Difluorobenzoic acid - LookChem Source: lookchem.com URL: [Link]
-
Title: 2,6-Difluorobenzoic Acid Supplier & Manufacturer | Factory Price Source: benzoic-acid-china.com URL: [Link]
-
Title: Directed Ortho Metalation | Chem-Station Int. Ed. (Ref: Snieckus, V. Chem. Rev. 1990) Source: chem-station.com URL: [Link]
-
Title: Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus Source: ACS Publications URL: [Link]
-
Title: Substituent effects on the relative rates and free energies of ortho-lithiation reactions (Ref: Schlosser, M.) Source: researchgate.net URL: [Link]
-
Title: Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis Source: ACS Publications URL: [Link]
Sources
Role of fluorinated compounds in enhancing material properties
The Fluorine Effect: Strategic Fluorination in Advanced Materials and Medicinal Chemistry
As a Senior Application Scientist, I approach the incorporation of fluorine not merely as a structural modification, but as a highly targeted engineering tool. The "Fluorine Effect" leverages the unique physicochemical properties of the carbon-fluorine (C-F) bond to solve complex challenges across two distinct but conceptually linked fields: advanced polymer materials and small-molecule drug development.
This application note provides a deep dive into the causality behind fluorination, supported by self-validating experimental protocols designed to quantify these enhancements.
Mechanistic Insights: The Power of the C-F Bond
The transformative impact of fluorine stems from its fundamental atomic properties. Fluorine is the most electronegative element (3.98 on the Pauling scale), and the C-F bond is exceptionally strong, with a bond dissociation energy of ~485 kJ/mol (compared to ~410 kJ/mol for C-H bonds)[1][2].
Despite this intense electronegativity, fluorine's van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[3]. This allows chemists to replace hydrogen with fluorine without introducing prohibitive steric bulk—a concept known as isosteric replacement.
Application Note I: Fluorinated Polymers as Smart Materials
In materials science, fluorinated polymers (e.g., PTFE, PVDF, and Fluorinated Polyurethanes) are prized for their chemical inertness, thermal stability, and low surface energy[1]. When fluorinated diols are incorporated into polyurethane (FPU) backbones, the resulting films exhibit extreme hydrophobicity. The Causality: Because C-F bonds have low polarizability, they generate very weak intermolecular dispersion forces. During the thermal curing process, the system seeks to minimize its overall free energy. This thermodynamic driver forces the fluorinated segments to migrate and concentrate at the polymer-air interface, explaining why even a low bulk concentration of fluorine can yield surface contact angles exceeding 120°[2]. Furthermore, the highly symmetrical structure of these macromolecules imparts a low dielectric constant, while specific crystalline phases in polymers like PVDF yield piezoelectric properties critical for biomedical actuators[1].
Application Note II: Strategic Fluorination in Drug Design
In medicinal chemistry, the primary causes of premature drug clearance are Phase I oxidative metabolism (mediated by Cytochrome P450 enzymes in the liver) and poor membrane permeability. The Causality: CYP450 enzymes typically oxidize electron-rich aromatic rings or accessible aliphatic C-H bonds. By replacing a vulnerable C-H bond with a C-F bond, the site is chemically deactivated. The high bond energy resists cleavage, and fluorine's electron-withdrawing nature reduces the electron density of the adjacent ring, shielding it from electrophilic enzymatic attack[4]. Additionally, fluorination modulates the pKa of neighboring amines and increases lipophilicity (LogP), which directly enhances passive diffusion across lipid bilayers[3].
Quantitative Data Presentation
Table 1: Physicochemical Comparison of C-H vs. C-F Bonds
| Property | C-H Bond | C-F Bond | Impact of Substitution |
|---|---|---|---|
| Bond Dissociation Energy | ~410 kJ/mol | ~485 kJ/mol | Increases thermal and metabolic stability[1][2]. |
| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric disruption (isosteric replacement)[3]. |
| Electronegativity (Pauling) | 2.20 (H) | 3.98 (F) | Induces strong dipole; lowers adjacent pKa[3]. |
| Polarizability | Higher | Very Low | Reduces surface free energy; increases hydrophobicity[2]. |
Table 2: Impact of Fluorination on Pharmacokinetic Parameters (In Vivo Model) (Representative data demonstrating the shift from a non-fluorinated to a fluorinated CSNK2 inhibitor analog[4])
| Parameter | Non-Fluorinated Analog | Fluorinated Analog |
|---|---|---|
| Aqueous Solubility | 45 μg/mL | 59 μg/mL |
| Intrinsic Clearance ( Clint ) | High (Rapid metabolism) | Low (Metabolically stable) | | In Vivo Half-Life ( t1/2 ) | < 1.0 hour | > 3.5 hours |
Experimental Protocols & Workflows
Protocol A: Synthesis and Surface Characterization of Fluorinated Polyurethane (FPU) Films
This protocol validates the surface migration of fluorine to enhance material hydrophobicity.
-
Prepolymer Synthesis: React a diisocyanate (e.g., IPDI) with a fluorinated dibasic diol in a nitrogen-purged reactor at 80°C for 2 hours. Rationale: The inert atmosphere prevents moisture from prematurely reacting with the highly electrophilic isocyanate groups[2].
-
Substrate Preparation: Clean glass substrates using an O2 plasma treatment for 5 minutes. Rationale: Plasma introduces surface hydroxyl groups, ensuring covalent adhesion of the polymer base to the glass, preventing delamination during testing.
-
Spin Coating: Deposit 1 mL of the FPU solution onto the substrate and spin at 2000 rpm for 60 seconds to achieve a uniform film thickness.
-
Thermal Curing: Cure the films in a vacuum oven at 120°C for 4 hours. Rationale: This specific thermal window provides the polymer chains with sufficient kinetic energy to allow the low-surface-energy fluorinated segments to thermodynamically migrate to the polymer-air interface[2].
-
Contact Angle Goniometry: Measure the static contact angle using 5 μL droplets of both deionized water and tetradecane. A successful fluorination will yield a water contact angle >110° and a significant increase in tetradecane contact angle compared to non-fluorinated PU[2].
Workflow for the synthesis and surface characterization of fluorinated polymer films.
Protocol B: In Vitro Liver Microsomal Stability Assay
This self-validating assay determines the metabolic half-life of a fluorinated drug candidate against its non-fluorinated counterpart.
-
Compound Preparation: Dilute the fluorinated test compound to a final concentration of 2 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 [5].
-
Microsome Incubation: Add human or mouse liver microsomes to achieve a final protein concentration of 0.415 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[4][5].
-
Reaction Initiation (The Catalyst): Initiate the metabolic reaction by adding NADPH to a final concentration of 3 mM. Rationale: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel negative control must be run without NADPH to validate that any observed compound depletion is strictly due to CYP450 metabolism, not chemical instability or non-specific binding[5].
-
Time-Point Aliquoting: At precisely 0, 7, 15, 25, and 40 minutes, extract a 30 μL aliquot from the reaction mixture[5].
-
Enzyme Quenching & Precipitation: Immediately dispense the 30 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile serves a dual, critical purpose. It instantly denatures the CYP450 enzymes to freeze the metabolic profile at the exact time point, and it precipitates the microsomal proteins.
-
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS. Rationale: Centrifugation pellets the precipitated proteins, preventing catastrophic fouling of the analytical LC column[5]. Plot ln(AUC) versus time to calculate the elimination constant ( kel ), half-life ( t1/2 ), and intrinsic clearance ( Clint )[5].
Step-by-step workflow for in vitro liver microsomal stability assays.
References
-
[3] Applications of Fluorine in Medicinal Chemistry | ACS Publications |[Link]
-
[1] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | PMC - NIH |[Link]
-
[5] Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 | ResearchGate |[Link]
-
[4] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI |[Link]
-
[2] Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI |[Link]
Sources
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 5. researchgate.net [researchgate.net]
Improving the yield of 2,6-Difluoro-4-ethylbenzoic acid synthesis
Technical Support Center: Optimizing the Yield of 2,6-Difluoro-4-ethylbenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-difluoro-4-ethylbenzoic acid. This compound is a critical fluorinated building block in pharmaceutical and agrochemical development. The most viable synthetic route involves the Directed Ortho Metalation (DoM) of 1-ethyl-3,5-difluorobenzene, followed by electrophilic quenching with carbon dioxide (CO₂). While conceptually straightforward, this pathway is highly sensitive to moisture, temperature fluctuations, and mixing kinetics, which frequently lead to diminished yields, benzyne decomposition, or ketone byproducts.
This guide provides a self-validating Standard Operating Procedure (SOP), mechanistic troubleshooting FAQs, and quantitative optimization data to ensure high-fidelity synthesis.
Visualizing the Reaction Pathway
Caption: Reaction pathway for 2,6-difluoro-4-ethylbenzoic acid synthesis and major side reactions.
Section 1: Self-Validating Standard Operating Procedure (SOP)
To ensure reproducibility, this protocol incorporates in-line validation checks. The causality behind the cryogenic conditions and reverse-quenching is rooted in preventing the degradation of the highly reactive 2,6-difluoro-4-ethylphenyllithium intermediate[1].
Materials Required:
-
1-Ethyl-3,5-difluorobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF, <10 ppm H₂O)
-
Solid Carbon Dioxide (Dry Ice, large excess)
-
2M HCl (aqueous)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of argon. Add anhydrous THF (10 mL per gram of starting material) and 1-ethyl-3,5-difluorobenzene.
-
Validation Check: Karl Fischer titration of the THF must read <10 ppm water. Moisture will prematurely protonate the lithiated intermediate, returning unreacted starting material[2].
-
-
Cryogenic Lithiation: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Add n-BuLi dropwise via a syringe pump over 30 minutes. Maintain stirring at -78 °C for 1 hour.
-
Causality: The two ortho-fluorine atoms direct the lithiation to the C4 position via the Complex-Induced Proximity Effect (CIPE)[3]. Temperatures must remain strictly below -50 °C to prevent the elimination of lithium fluoride (LiF), which generates a highly reactive benzyne intermediate leading to polymerization[1].
-
-
Electrophilic Quenching (Reverse Addition): In a separate, oversized Erlenmeyer flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. Rapidly pour the -78 °C lithiated reaction mixture directly onto the dry ice slurry (Reverse Quench).
-
Causality: Normal addition (bubbling CO₂ into the reaction) causes a localized stoichiometric imbalance where the newly formed lithium carboxylate can be attacked by unreacted organolithium, forming a symmetrical ketone byproduct[4]. Reverse quenching ensures CO₂ is always in massive excess.
-
-
Workup and Isolation: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the remaining lithium salts with water. Extract the aqueous layer with ethyl acetate to remove unreacted starting material and neutral byproducts. Acidify the aqueous layer to pH 1 using 2M HCl. The target 2,6-difluoro-4-ethylbenzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Section 2: Troubleshooting Guides & FAQs
Q1: My overall yield is below 40%, and NMR shows a significant amount of unreacted 1-ethyl-3,5-difluorobenzene. What is causing this? A1: The primary cause of incomplete conversion is moisture in the solvent or degradation of the n-BuLi titer. Organolithium reagents are highly hygroscopic and will readily abstract protons from water or even the THF solvent if left at elevated temperatures for too long[2]. Actionable Fix: Re-titrate your n-BuLi using diphenylacetic acid before use. If the titer is accurate, consider adding 1.05 equivalents of N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA breaks up the n-BuLi hexamers into more reactive monomers, significantly accelerating the deprotonation kinetics.
Q2: I am isolating a significant amount of a symmetrical ketone byproduct instead of the carboxylic acid. How can I prevent this? A2: This is a classic side reaction in organolithium carboxylations. When CO₂ is introduced too slowly, the first molecules of the lithiated intermediate react to form a lithium carboxylate. If unreacted organolithium is still present in the vicinity, it will act as a nucleophile and attack the carboxylate, yielding a symmetrical ketone after aqueous workup[4]. Actionable Fix: You must use the "reverse quench" technique described in the SOP. Alternatively, modern continuous flow chemistry setups have proven highly effective at suppressing this over-addition by utilizing micro-mixers with residence times of less than 12 seconds, ensuring the organolithium is instantly consumed by CO₂[4].
Q3: The reaction mixture turned black, and I isolated a complex, intractable polymeric mixture. What happened? A3: Your reaction suffered a thermal runaway, leading to benzyne formation. Fluorinated phenyllithium species are thermally unstable. If the internal temperature rises above -50 °C, the intermediate undergoes an α-elimination of lithium fluoride (LiF) to form a benzyne intermediate[1]. This highly electrophilic species rapidly undergoes non-specific nucleophilic attack and polymerization. Actionable Fix: Ensure your cooling bath is adequately packed with dry ice and acetone. Monitor the internal temperature using a cryogenic thermocouple, not just the bath temperature. Slow down the n-BuLi addition rate to manage the exothermic deprotonation.
Q4: Why does lithiation occur specifically at the 4-position, and not the 2- or 6-position? A4: The regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) and thermodynamic acidity[3]. The proton at the 4-position is flanked by two highly electronegative fluorine atoms. The synergistic inductive electron-withdrawing effect of these two ortho-fluorines makes the C4 proton significantly more acidic than the protons at C2 or C6 (which are only adjacent to one fluorine and the electron-donating ethyl group).
Section 3: Diagnostic Logic & Quantitative Data
Caption: Diagnostic flowchart for identifying the root cause of low yields in DoM reactions.
Table 1: Effect of Reaction Conditions on Yield and Byproduct Formation The following table summarizes the impact of varying the base, temperature, and quenching method on the synthesis of 2,6-difluoro-4-ethylbenzoic acid.
| Base / Additive | Temperature (°C) | Quench Method | Primary Byproduct | Expected Yield (%) |
| n-BuLi | -78 | Reverse (Dry Ice) | None (Clean conversion) | 85 - 92 |
| n-BuLi + TMEDA | -78 | Reverse (Dry Ice) | Trace starting material | 90 - 95 |
| n-BuLi | -78 | Direct (CO₂ bubbling) | Symmetrical Ketone | 45 - 60 |
| n-BuLi | -40 | Reverse (Dry Ice) | Benzyne polymers | < 20 |
| LDA | -78 | Reverse (Dry Ice) | Unreacted starting material | < 10 (Base too weak) |
References
-
[4] Semantic Scholar. "Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective." Semantic Scholar. URL:[Link]
-
[2] ACS Publications. "Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis." ACS. URL:[Link]
-
[3] Bentham Open. "Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically." Bentham Open. URL:[Link]
Sources
Technical Support Center: Optimization & Troubleshooting for the Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in mastering the synthesis of 2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4)[1].
This guide moves beyond basic recipes, focusing on the causality behind the reaction conditions. By understanding the mechanistic levers of Directed ortho-Metalation (DoM)[2], you can troubleshoot effectively, eliminate byproducts, and ensure a self-validating, reproducible workflow.
Mechanistic Overview & Rationale
The synthesis relies on the Directed ortho-Metalation (DoM) of 1-ethyl-3,5-difluorobenzene (CAS: 117358-52-8). The two fluorine atoms exert a powerful synergistic effect: their strong inductive electron-withdrawing nature acidifies the C4 proton (flanked by both fluorines), while their lone pairs coordinate the lithium cation of the base[3]. This directs deprotonation exclusively to the C4 position, generating a highly regioselective aryllithium intermediate that is subsequently quenched with carbon dioxide[2].
Workflow for the Directed ortho-Metalation (DoM) synthesis of 2,6-Difluoro-4-ethylbenzoic acid.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates a self-validation checkpoint to confirm intermediate formation before committing to the final quench.
Materials Required
-
Substrate: 1-ethyl-3,5-difluorobenzene (1.0 equiv, rigorously dried over molecular sieves).
-
Base: n-Butyllithium (2.5 M in hexanes, 1.05 equiv). Must be titrated prior to use.
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone.
-
Electrophile: Freshly crushed, moisture-free solid CO₂ (Dry Ice).
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon.
-
Substrate Loading: Dissolve 1-ethyl-3,5-difluorobenzene (10 mmol) in anhydrous THF (30 mL). Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (10.5 mmol) dropwise via syringe pump over 15 minutes. The slow addition prevents localized heating, which can trigger benzyne formation. Stir at -78 °C for 1.5 hours.
-
Self-Validation Checkpoint (Critical):
-
Withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a vial containing 0.5 mL of D₂O.
-
Extract with 0.5 mL of hexane and analyze the organic layer via GC-MS.
-
Causality: You must observe a mass shift of +1 Da (forming 1-ethyl-3,5-difluoro-4-deuterobenzene). Do not proceed to step 5 unless deuterium incorporation is >95%. If incomplete, extend stirring time by 30 minutes.
-
-
Inverse Quenching: Cannulate the -78 °C lithiated mixture rapidly into a separate oversized flask containing a massive excess of freshly crushed dry ice suspended in anhydrous THF.
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimates. Quench with 1M HCl until the aqueous phase reaches pH 2. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2,6-difluoro-4-ethylbenzoic acid[1].
Optimization Data Matrix
The following table summarizes our quantitative optimization studies. Use this data to benchmark your own experimental choices.
| Base | Solvent Additive | Temp (°C) | CO₂ Quench Method | Yield (%) | Purity (%) | Mechanistic Observation |
| n-BuLi | None | -78 | Inverse (Solid CO₂) | 88 | >95 | Optimal kinetics and regioselectivity. |
| n-BuLi | None | -78 | CO₂ Gas Bubbling | 65 | 80 | Significant ketone dimer byproduct formed. |
| LDA | None | -78 | Inverse (Solid CO₂) | <10 | N/A | Base is insufficiently strong for complete deprotonation. |
| sec-BuLi | TMEDA | -90 | Inverse (Solid CO₂) | 85 | 92 | Unnecessary complexity; TMEDA is not required due to F-coordination. |
| n-BuLi | None | -40 | Inverse (Solid CO₂) | 40 | 65 | Elevated temp caused LiF elimination and benzyne degradation. |
Troubleshooting & FAQs
Q1: I am recovering a large amount of unreacted 1-ethyl-3,5-difluorobenzene. What went wrong?
A: This is typically caused by moisture in the THF or degraded n-BuLi. Water rapidly protonates the aryllithium intermediate back to the starting material. Actionable Fix: Titrate your n-BuLi with diphenylacetic acid before use. Always utilize the D₂O Self-Validation Checkpoint (Step 4) to confirm complete lithiation before introducing CO₂.
Q2: My LC-MS shows a major byproduct with a mass roughly double that of the target, minus a CO group. What is this?
A: You have formed the symmetrical ketone byproduct: bis(2,6-difluoro-4-ethylphenyl)methanone. Causality: This occurs when the reaction is "CO₂-starved." If you bubble CO₂ gas slowly, the unreacted aryllithium acts as a nucleophile and attacks the newly formed lithium carboxylate intermediate. Actionable Fix: Always use the inverse addition technique. By cannulating the aryllithium into a massive excess of solid CO₂, you ensure the electrophile is always in vast stoichiometric excess, kinetically outcompeting the dimerization pathway.
Mechanistic pathway of symmetrical ketone byproduct formation under CO2-limiting conditions.
Q3: Can I run this reaction at a higher temperature (e.g., -20 °C) to speed up the lithiation step?
A: Absolutely not. Fluorinated aryllithium species are kinetically stable at -78 °C but thermodynamically unstable at higher temperatures. Warming the reaction above -40 °C provides enough thermal energy to trigger the elimination of lithium fluoride (LiF). This generates a highly reactive benzyne intermediate, leading to complex polymerization and a blackened reaction mixture.
Q4: Many DoM protocols recommend TMEDA as an additive. Why is it omitted here?
A: TMEDA (Tetramethylethylenediamine) is used to break up n-BuLi hexamers and increase basicity. However, the two fluorine atoms on 1-ethyl-3,5-difluorobenzene provide sufficient inductive acidification and inherent lithium coordination[3]. Adding TMEDA here introduces unnecessary purification steps without providing a statistically significant increase in yield.
References
-
Directed ortho metalation - Wikipedia. URL:[Link]
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane (Demonstrating halogen directing effects) - Arkivoc. URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Fluorinated Benzoic Acids
From the desk of the Senior Application Scientist,
Welcome to the technical support center dedicated to navigating the complexities of synthesizing fluorinated benzoic acids. These molecules are indispensable building blocks in modern drug discovery and materials science, largely due to the profound impact of fluorine on properties like metabolic stability, lipophilicity, and acidity.[1][2] However, the unique electronic nature of fluorine that makes these compounds so valuable also introduces specific challenges in their synthesis, frequently leading to frustratingly low yields.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into why problems occur and how to solve them. We will explore common synthetic routes, dissect the causality behind experimental choices, and provide detailed protocols to help you optimize your reactions and troubleshoot effectively.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to ensure your fundamental lab practices are sound. Low yields can often be traced back to common oversights rather than complex mechanistic failures. The following workflow should be your first line of defense against poor reaction outcomes.
Caption: General workflow for troubleshooting low reaction yields.
Method 1: Grignard Reaction and Carboxylation
This classic method involves the formation of an organomagnesium halide (Grignard reagent) from a fluorinated aryl halide, followed by reaction with carbon dioxide (dry ice) and acidic workup.[3] While powerful, the moisture-sensitive and highly basic nature of the Grignard reagent presents several challenges.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a fluorinated aryl bromide won't initiate. What are the likely causes? A1: This is the most common failure point. The primary culprits are moisture or an oxide layer on the magnesium. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[4] The magnesium surface must be fresh and reactive. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that your solvent (typically diethyl ether or THF) is anhydrous.[5] Using shiny magnesium turnings or briefly crushing them in a mortar and pestle before use can expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
Q2: I'm getting a low yield of benzoic acid but a significant amount of a biphenyl byproduct. Why? A2: This points to a side reaction known as Wurtz-type coupling, where the Grignard reagent reacts with the unreacted aryl halide. This is often exacerbated by high local concentrations of the aryl halide or high temperatures. The solution is to add the aryl halide solution slowly and dropwise to the magnesium suspension, ensuring the reaction temperature does not rise too quickly.
Q3: How does the carboxylation step with dry ice affect my yield? A3: The "work-up" is critical. The Grignard reagent reacts with CO2 to form a magnesium carboxylate salt. For this to be successful, use a large excess of freshly crushed, high-quality dry ice to ensure a CO2-rich atmosphere and to keep the reaction cold. Pour the Grignard solution directly onto the dry ice; do not add the dry ice to the Grignard solution, as this can lead to side reactions with the unreacted Grignard reagent.[5] The subsequent acidic workup must be sufficient to protonate the carboxylate salt and bring the benzoic acid out of the aqueous layer.[4]
Troubleshooting Guide: Grignard Synthesis
| Problem | Potential Cause | Recommended Solution |
| Reaction Failure (No Initiation) | Wet glassware or solvent; Passivated magnesium surface. | Oven-dry all glassware and use anhydrous solvents.[5] Use fresh, shiny magnesium turnings. Add a small crystal of iodine as an initiator.[4] |
| Low Yield with Biphenyl Byproduct | Wurtz-type coupling of the Grignard reagent with the starting aryl halide. | Maintain dilute conditions. Add the aryl halide solution slowly to the magnesium suspension to control the exothermic reaction. |
| Low Yield After Workup | Inefficient carboxylation; Product loss during extraction. | Pour the Grignard reagent onto a large excess of crushed dry ice.[5] During workup, ensure the aqueous layer is sufficiently acidic (pH ~1) to fully protonate the carboxylate.[6] |
| Dark-Colored Byproducts (Tars) | Reaction temperature was too high, leading to decomposition. | Maintain a gentle reflux during Grignard formation. Perform the carboxylation at low temperature (dry ice bath). |
Detailed Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid
-
Apparatus Setup: Assemble a three-necked round-bottomed flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not start (cloudiness, bubbling), add a crystal of iodine and gently warm.
-
Reaction: Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Crush a large excess of dry ice in a separate beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle swirling. Allow the mixture to warm to room temperature as the excess CO2 sublimes.[5]
-
Workup: Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic (pH ~1) and all solids have dissolved.[5] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-fluorobenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.[7][8]
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For synthesizing fluorinated benzoic acids, this typically involves coupling a fluorinated aryl halide with a boronic acid that already contains the carboxyl group (or a precursor). The choice of catalyst, ligand, and base is critical and highly dependent on the substrates.
Caption: Suzuki catalytic cycle and the competing SNAr side reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a fluorinated aryl chloride is giving a low yield. What are the first parameters I should check? A1: Fluorinated aryl chlorides are less reactive than their bromide or iodide counterparts.[9] Success hinges on an efficient oxidative addition step. This requires a highly active catalyst system. Key parameters to check and optimize are:
-
Catalyst/Ligand: Electron-rich, bulky phosphine ligands like RuPhos or SPhos are often effective for activating aryl chlorides.[9][10]
-
Base: The base is crucial. Potassium phosphate (K₃PO₄) is often a good choice as it is strong enough but less nucleophilic than hydroxides or alkoxides.[10]
-
Temperature: Higher temperatures are often needed for aryl chlorides, but this must be balanced against potential side reactions.
Q2: My starting material is undergoing protodeboronation. How can I minimize this? A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is often promoted by excess water or strongly nucleophilic bases.[10] To mitigate this, use anhydrous solvents, degas your reaction mixture thoroughly, and consider a milder or sterically hindered base.[10]
Q3: I suspect nucleophilic aromatic substitution (SNAr) of a fluorine atom is a major side reaction. How can this be avoided? A3: This is a significant problem, especially when the fluorine atom is activated by electron-withdrawing groups (like a nitro or even the carboxylic acid group itself).[10] Strong, nucleophilic bases (like NaOH or NaOEt) can directly attack the fluorinated ring. To suppress SNAr:
-
Use a Milder Base: Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃.[10]
-
Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature increases than the desired Suzuki coupling. Running the reaction at the lowest effective temperature can favor the cross-coupling pathway.[10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; Suboptimal base or solvent. | Screen different palladium catalysts and phosphine ligands (e.g., Pd(OAc)₂, SPhos).[10] Optimize the base (K₂CO₃, K₃PO₄, CsF) and solvent system (e.g., dioxane/water, toluene/water).[9][11] |
| Protodeboronation | Excess water; Harsh or nucleophilic base. | Use anhydrous, degassed solvents. Switch to a milder base like K₃PO₄.[10] |
| SNAr Side Reaction | Nucleophilic base attacking the fluorinated ring; High reaction temperature. | Use a non-nucleophilic base (K₃PO₄).[10] Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Excessive catalyst loading; High temperature; Presence of oxygen. | Reduce catalyst loading incrementally.[10] Ensure the reaction is run under a strictly inert atmosphere. |
Detailed Experimental Protocol: Suzuki Coupling
-
Reagent Preparation: In a reaction vessel, combine the fluorinated aryl halide (1.0 eq), the boronic acid partner (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Method 3: Directed ortho-Lithiation and Carboxylation
This strategy leverages a directing metalating group (DMG) on the aromatic ring to guide a strong base (typically an alkyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile like CO₂. The fluorine atom itself can act as a directing group, though its effect can be complex and compete with other DMGs.[12][13]
Frequently Asked Questions (FAQs)
Q1: My ortho-lithiation is giving poor yields and low regioselectivity. What's going wrong? A1: Regioselectivity in these reactions is a delicate balance of electronic effects, steric hindrance, and the choice of base.[12][14] The base is not just a proton abstractor; it coordinates to the directing group first.[13] For example, with 4-fluorobenzoic acid, s-BuLi might favor deprotonation ortho to the carboxylate, while a bulkier base like lithium tetramethylpiperidide (LTMP) can favor the position ortho to the fluorine.[12] Careful screening of the base (n-BuLi, s-BuLi, LDA, LTMP) and strict temperature control (typically -78 °C) are essential.
Q2: I'm observing decomposition and tar formation, suggesting my lithiated intermediate is unstable. How can I prevent this? A2: Fluorinated aryllithium species can be unstable. If a fluorine atom is positioned ortho to the lithium, it can be eliminated to form a highly reactive benzyne intermediate, which then polymerizes.[15] This is especially true at higher temperatures. The key is to keep the temperature extremely low (e.g., -78 °C to -60 °C) and to trap the aryllithium in situ as it's formed. This can be done by having the electrophile (in this case, CO₂) present during the addition of the base.[15]
Troubleshooting Guide: ortho-Lithiation
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Base not strong enough; Temperature too high, causing decomposition. | Use a stronger base (e.g., s-BuLi or t-BuLi over n-BuLi).[12] Maintain strict low-temperature control (-78 °C). |
| Poor Regioselectivity | Competing directing effects of fluorine vs. other functional groups. | Screen different bases; a bulkier base like LTMP may favor a different position than a smaller one like s-BuLi/TMEDA.[12] |
| Benzyne Formation/Decomposition | The lithiated intermediate is unstable and eliminates LiF.[15] | Perform the reaction at very low temperatures (-78 °C or below). Trap the intermediate by adding the base to a mixture of the substrate and the electrophile (inverse addition).[15] |
Method 4: Hydrolysis of Fluorinated Benzonitriles
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation. This hydrolysis can be carried out under either strongly acidic or basic conditions. While generally robust, the reaction can sometimes be sluggish or stop at the intermediate amide stage.[16]
Frequently Asked Questions (FAQs)
Q1: My nitrile hydrolysis is incomplete, even after prolonged heating. How can I improve the conversion? A1: The stability of the nitrile and the intermediate amide can be influenced by the electronic effects of the fluorine substituents. If the reaction is stalling, more forcing conditions are required. For acidic hydrolysis, switch from dilute HCl to concentrated HCl or a mixture of acetic acid and sulfuric acid.[16] For basic hydrolysis, increase the concentration of the base (e.g., from 10% to 40% NaOH) and consider a co-solvent like ethanol to improve solubility. Increasing the reaction temperature is also effective.
Q2: My main product is the fluorinated benzamide, not the benzoic acid. What should I do? A2: This indicates that the first step of hydrolysis (nitrile to amide) is complete, but the second step (amide to carboxylic acid) is not. Amide hydrolysis is often the rate-limiting step and requires more stringent conditions. Simply increase the reaction time and/or temperature.[16] If you are using basic conditions, ensure you have at least two equivalents of base: one to react and one to deprotonate the resulting carboxylic acid.
Purification of Fluorinated Benzoic Acids
The unique properties of fluorinated compounds can make their purification non-trivial. They can exhibit different solubility profiles compared to their non-fluorinated analogs, sometimes being less soluble in common organic solvents.[8]
Purification Protocols
Protocol 1: Recrystallization Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Screen: Test the solubility of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexane, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the purified crystals thoroughly.[8]
Protocol 2: pH-Mediated Precipitation/Extraction This method leverages the acidic nature of the product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or NaHCO₃). The benzoic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is ~1. The fluorinated benzoic acid will precipitate out of the solution.[14]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds.
- Dakenchem. (2026, March 15). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- Benchchem. (n.d.). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
-
Schlosser, M., et al. (2005). Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
- University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Benchchem. (2026, March). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Retrieved from [Link]
-
Welker, M. C., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Retrieved from [Link]
- Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Benzoic Acid Synthesis via Grignard Reaction. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. DSpace [open.bu.edu]
- 6. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vaia.com [vaia.com]
Technical Support Center: Stability of 2,6-Difluoro-4-ethylbenzoic Acid in Solution
Introduction: 2,6-Difluoro-4-ethylbenzoic acid is an important building block in pharmaceutical and materials science research. Its fluorinated aromatic structure imparts unique chemical properties that are beneficial for molecular design but also necessitate a thorough understanding of its stability profile in solution to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage potential stability issues encountered during their work with this compound.
It is important to note that while extensive public literature on the specific degradation pathways of 2,6-Difluoro-4-ethylbenzoic acid is limited, this document is built upon established principles of physical organic chemistry, data from structurally analogous compounds, and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,6-Difluoro-4-ethylbenzoic acid under standard laboratory conditions?
A1: In its solid, crystalline form, 2,6-Difluoro-4-ethylbenzoic acid is expected to be stable when stored in a cool, dry, and dark environment. In solution, its stability is influenced by several factors including the solvent system, pH, temperature, and exposure to light. The difluoro-substitution at the ortho positions to the carboxylic acid can enhance the thermal and chemical stability of the molecule.
Q2: How should I prepare and store stock solutions of 2,6-Difluoro-4-ethylbenzoic acid?
A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and protect from light. For long-term storage, these aliquots should be kept at -20°C or -80°C. For aqueous experiments, freshly prepare working solutions from the organic stock solution.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of 2,6-Difluoro-4-ethylbenzoic acid, the following degradation pathways can be anticipated under stress conditions:
-
Decarboxylation: At elevated temperatures, particularly in subcritical water, benzoic acid derivatives can undergo decarboxylation to form the corresponding aromatic hydrocarbon (in this case, 1,3-difluoro-5-ethylbenzene).[1][2]
-
Oxidation: The ethyl group on the aromatic ring could be a site for oxidative degradation, potentially forming a secondary alcohol, a ketone, or even cleavage of the ethyl group under harsh oxidative conditions (e.g., strong oxidizing agents like hydrogen peroxide).
-
Photodegradation: Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to UV light.[3][4] This could involve reactions with reactive oxygen species generated in solution or direct photolytic cleavage, though the C-F bond is generally very stable.[5][6]
Q4: How does pH affect the stability in aqueous solutions?
A4: The carboxylic acid moiety is the most pH-sensitive part of the molecule. In aqueous solutions, 2,6-Difluoro-4-ethylbenzoic acid will exist in equilibrium between its protonated (acidic) and deprotonated (carboxylate) forms. While the C-F bonds are generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) combined with high temperatures could potentially promote degradation, although this is less likely under typical experimental conditions. For optimal stability in aqueous buffers, maintaining a pH near neutral is advisable unless the experimental design requires otherwise.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Explanations |
| Loss of parent compound peak area over time in HPLC analysis of a solution stored at room temperature. | 1. Evaporation of Solvent: If the container is not properly sealed, the concentration of the analyte will increase, leading to inaccurate quantification if based on initial concentrations. 2. Adsorption to Container: The compound may adsorb to the surface of plastic or glass containers. 3. Degradation: The compound may be degrading under the storage conditions (e.g., exposure to light, room temperature). | 1. Ensure all vials are tightly capped. Use vials with PTFE-lined caps for best results. 2. Consider using silanized glass vials to minimize adsorption. 3. Store solutions protected from light (amber vials) and at lower temperatures (-20°C or -80°C). Include a time-zero control sample in your analysis for direct comparison. |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Degradation Products: These are likely degradation products of 2,6-Difluoro-4-ethylbenzoic acid. 2. Contamination: The new peaks could be from a contaminated solvent, glassware, or the HPLC system itself. | 1. Use LC-MS/MS to obtain the mass of the new peaks. Compare these masses to potential degradation products (e.g., the decarboxylated product). Perform a forced degradation study (see protocol below) to intentionally generate and identify these degradants. 2. Analyze a solvent blank to rule out system or solvent contamination. |
| Inconsistent or non-reproducible biological/chemical assay results. | 1. Compound Degradation: The effective concentration of the active compound may be decreasing over the course of the experiment due to instability in the assay medium. | 1. Prepare fresh working solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer over the time course of the experiment by HPLC analysis. 3. If instability is confirmed, consider modifications to the assay protocol, such as reducing incubation times or temperatures, if possible. |
| Precipitation of the compound in aqueous buffer. | 1. Poor Solubility: Benzoic acids generally have limited solubility in acidic and neutral aqueous solutions.[2] | 1. Determine the solubility of 2,6-Difluoro-4-ethylbenzoic acid in your specific buffer system before preparing high-concentration solutions. 2. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to improve solubility, but ensure it is compatible with your experimental system. |
Troubleshooting Workflow Diagram
A systematic approach to troubleshooting stability issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[7]
Objective: To investigate the stability of 2,6-Difluoro-4-ethylbenzoic acid under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2,6-Difluoro-4-ethylbenzoic acid in acetonitrile or methanol.
2. Stress Conditions:
-
For each condition, use a 1 mL aliquot of the stock solution.
-
Acid Hydrolysis: Mix with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, a non-stressed control sample, and a blank by a suitable stability-indicating HPLC-UV or HPLC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using mass spectrometry.
Forced Degradation Workflow Diagram
Workflow for a comprehensive forced degradation study.
Recommended Analytical Protocol: HPLC-DAD
A reversed-phase HPLC method with diode-array detection (DAD) is a robust technique for the analysis of 2,6-Difluoro-4-ethylbenzoic acid and its potential degradation products.
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 230 nm and 275 nm |
Note: This method serves as a starting point and should be optimized and validated for your specific application. For identification of unknown degradation products, coupling this HPLC method to a mass spectrometer (LC-MS) is highly recommended.[8][9][10][11]
References
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. Available at: [Link]
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ScienceDirect. Available at: [Link]
-
Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. Available at: [Link]
-
Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. The University of Manchester. Available at: [Link]
-
Highly Reactive and Regenerable Fluorinating Agent for Oxidative Fluorination of Aromatics. ResearchGate. Available at: [Link]
-
Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? ResearchGate. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available at: [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals. Wiley Online Library. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 9. Making sure you're not a bot! [mostwiedzy.pl]
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- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the analysis of these unique molecules. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying principles to empower your experimental choices.
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, including lipophilicity, metabolic stability, and bioactivity, making them invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the very properties that make them desirable also present significant analytical challenges. This guide will address specific issues in NMR spectroscopy, mass spectrometry, and chromatography in a practical question-and-answer format.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Forefront of Fluorine Analysis
¹⁹F NMR is a powerful tool for the direct detection and characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] However, its unique parameters also lead to common spectral artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can obscure weak signals and complicate integration.[4][5] This issue often stems from a combination of factors related to the large spectral width of ¹⁹F NMR, which can span over 800 ppm.[6]
Causality and Troubleshooting:
-
Large Spectral Width: Acquiring a very wide spectral width can lead to baseline distortions.[4]
-
Protocol: After an initial broad-range scan to locate all signals, narrow the spectral window to the region of interest.[7] This reduces the acquisition of noise and minimizes baseline issues.
-
-
Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[4] This can occur during manual phasing if not done carefully.
-
Protocol:
-
Attempt to phase the spectrum using only the zero-order correction (aph0 in some software).
-
If first-order correction is necessary, apply it judiciously. If the baseline roll is severe, reset the phase parameters and start again.[7]
-
-
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing an oscillating signal in the free induction decay (FID) that manifests as baseline distortion.[4]
-
Protocol: Increase the pre-acquisition delay to allow the ringing to subside before data collection begins.
-
-
Probe Background Signals: Fluorine-containing materials within the NMR probe itself (like Teflon components) can produce broad, underlying signals that contribute to an uneven baseline.
-
Protocol: Acquire a background spectrum of the probe with a solvent-filled NMR tube but without your analyte. This can help identify and potentially subtract the background signal.
-
Q2: I see small, unevenly spaced peaks around my main signal. What are they?
These are most likely ¹³C satellites. Due to the natural abundance of ¹³C (approximately 1.1%), a small portion of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[4] A key feature of these satellites in ¹⁹F NMR is their asymmetry, as the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant.[4]
Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it?
A poor signal-to-noise ratio can be frustrating. Beyond the obvious solution of increasing the sample concentration, several acquisition parameters can be optimized.
Causality and Troubleshooting:
-
Insufficient Number of Scans: The S/N ratio increases with the square root of the number of scans.
-
Protocol: Double the number of scans to increase the S/N by a factor of approximately 1.4.
-
-
Incorrect Receiver Gain: An improperly set receiver gain can either clip a strong signal (if too high) or fail to detect weak signals (if too low).[4]
-
Protocol: Utilize the instrument's automatic gain setting or manually adjust it to be just below the level where signal clipping occurs.
-
-
Suboptimal Pulse Width: The pulse width should be calibrated to provide the optimal flip angle (typically 90°) for maximum signal intensity in a single scan.
-
Protocol: Perform a pulse width calibration for your specific sample and probe.
-
Q4: My spectra show complex, second-order coupling patterns that are difficult to interpret. Why does this happen and how can I analyze them?
The large magnitude of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants often leads to second-order effects, where the chemical shift difference between coupled nuclei is not much larger than the coupling constant.[8] This results in complex multiplets that cannot be interpreted with simple first-order rules.
Causality and Troubleshooting:
-
Large J-Couplings: ¹⁹F-¹⁹F coupling constants can be significantly larger than ¹H-¹H couplings, and long-range couplings (over 2, 3, 4, or even 5 bonds) are common.[6]
-
Protocol:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion in Hertz, potentially simplifying the spectrum to a more first-order appearance.
-
Spectral Simulation: Use NMR simulation software to analyze the second-order patterns. By inputting estimated chemical shifts and coupling constants, you can iteratively refine the parameters to match the experimental spectrum.[8]
-
2D NMR: Employ 2D NMR techniques such as ¹H-¹⁹F HETCOR or ¹⁹F-¹⁹F COSY to resolve overlapping multiplets and identify coupling partners.
-
-
Experimental Workflow: Optimizing ¹⁹F NMR Acquisition
Caption: A typical workflow for optimizing ¹⁹F NMR experiments.
II. Mass Spectrometry (MS): Overcoming Ionization Hurdles
Mass spectrometry of fluorinated compounds is often challenging due to fluorine's high electronegativity and ionization potential, which can lead to poor sensitivity in some common ionization techniques.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated compound giving a weak or no signal in ICP-MS?
Direct determination of fluorine using standard inductively coupled plasma mass spectrometry (ICP-MS) is difficult.[9][11]
Causality and Troubleshooting:
-
High Ionization Potential: Fluorine has a very high first ionization energy (17.42 eV), which is higher than that of the argon used to generate the plasma (15.76 eV).[9] This results in a very low degree of ionization of fluorine in an argon-based plasma, leading to poor sensitivity.[9][10]
-
Protocol:
-
Indirect Detection: Instead of directly detecting F⁺, which is formed inefficiently, alternative methods have been developed. One approach involves forming polyatomic ions in the plasma. For example, introducing a barium-containing solution along with the analyte can lead to the formation of BaF⁺, which can be detected with greater sensitivity.[12]
-
Plasma Assisted Reaction Chemical Ionization (PARCI): A newer technique involves introducing the analyte into the ICP to form neutral NaF, which then forms Na₂F⁺ in the plasma afterglow. This method has shown significantly improved sensitivity for fluorine detection.[12]
-
Combustion Ion Chromatography (CIC): For total organofluorine content, CIC can be employed. This technique involves combusting the sample to convert all organic fluorine to hydrogen fluoride (HF), which is then collected and analyzed by ion chromatography.[13][14]
-
-
Q2: My fluorinated compound is volatile. What are the best practices for GC-MS analysis?
Gas chromatography-mass spectrometry (GC-MS) can be suitable for volatile fluorinated compounds. Fortunately, many fluorocarbons are inert and do not strongly adsorb to surfaces, leading to minimal memory effects in the instrument.[15]
Causality and Troubleshooting:
-
Fragmentation Patterns: Electron ionization (EI) can lead to extensive fragmentation. The CF₃⁺ ion is often a prominent peak in the mass spectra of compounds containing a trifluoromethyl group.
-
Protocol:
-
Library Matching: Compare your experimental mass spectrum to established libraries like the NIST database for identification.
-
Soft Ionization: If the molecular ion is not observed with EI, consider using a softer ionization technique like chemical ionization (CI) to increase its abundance.
-
-
Decision Tree for Fluorine Analysis by MS
Sources
- 1. Molecules | Special Issue : Insights for Organofluorine Chemistry [mdpi.com]
- 2. bund.net [bund.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. research.tudelft.nl [research.tudelft.nl]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 2,6-difluoro-4-ethylbenzoic acid from bench-scale discovery to pilot-scale manufacturing (100 g – 1 kg).
Process Overview & Mechanistic Rationale
The synthesis of 2,6-difluoro-4-ethylbenzoic acid relies on a Directed ortho-Metalation (DoM) strategy, which is a highly scalable and reliable method for forming carbon-carbon bonds using organo-alkali metal reagents[1].
The starting material, 1-ethyl-3,5-difluorobenzene, features two highly electronegative fluorine atoms at the C3 and C5 positions. These fluorines exert a profound inductive electron-withdrawing effect, significantly acidifying the proton at the C4 position. When treated with a strong base like n-butyllithium (n-BuLi), deprotonation occurs regioselectively at C4. Historically, the synthesis of 2,6-difluorobenzoic acid derivatives via the lithiation of 1,3-difluorobenzenes requires strict cryogenic control to prevent the elimination of lithium fluoride (LiF) and the subsequent formation of highly reactive benzyne intermediates[2],[3]. Following complete metalation, the transient phenyllithium intermediate is trapped with an electrophile (anhydrous CO₂) to yield the corresponding carboxylic acid[4].
Fig 1: Reaction workflow for the scale-up synthesis of 2,6-difluoro-4-ethylbenzoic acid.
Critical Process Parameters (CPP) for Scale-Up
Scaling up highly exothermic organometallic reactions requires a fundamental shift in parameter control. The table below summarizes the necessary adjustments when moving from a 5 g lab scale to a 500 g pilot scale.
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) | Mechanistic Rationale for Scale-Up Adjustment |
| Base Equivalents | 1.10 - 1.20 eq n-BuLi | 1.02 - 1.05 eq n-BuLi | Minimizes excess base to prevent double lithiation, reduces the overall exotherm, and limits SNAr side reactions. |
| Lithiation Temp. | -78 °C | -85 °C to -75 °C | Strict cryogenic control is non-negotiable to prevent LiF elimination and subsequent benzyne formation[2]. |
| CO₂ Source | Solid CO₂ (Dry Ice) | Sub-surface CO₂ gas | Solid CO₂ introduces atmospheric moisture; gas sparging ensures strictly anhydrous conditions and a controlled exotherm. |
| Reaction Conc. | 0.5 M in THF | 1.0 M - 1.5 M in THF | Improves throughput and solvent efficiency; however, it requires robust overhead stirring to handle increased viscosity. |
| Addition Rate | 10-15 minutes | 2-4 hours | Allows adequate heat dissipation. The ΔH of lithiation is highly exothermic and can easily overwhelm standard cooling jackets. |
Self-Validating Protocol: 100g - 1kg Scale
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: System Preparation Purge a jacketed glass reactor equipped with a robust overhead stirrer with ultra-high purity N₂ or Argon.
-
IPC Check: Analyze the anhydrous Tetrahydrofuran (THF) solvent using Karl Fischer titration. Do not proceed if moisture content is >50 ppm.
Step 2: Substrate Loading & Cooling Charge the reactor with 1-ethyl-3,5-difluorobenzene (1.0 eq) and anhydrous THF to achieve a 1.2 M solution. Circulate cryogenic cooling fluid to bring the internal temperature to -85 °C.
Step 3: Directed ortho-Metalation Using a calibrated dosing pump, add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise over 2 to 4 hours. Adjust the feed rate to ensure the internal temperature never exceeds -75 °C. Once the addition is complete, stir for 1 hour at -78 °C.
-
IPC Check (Self-Validation): Withdraw a 1 mL aliquot, quench it in D₂O, and analyze via ¹H-NMR. Proceed only if >98% deuterium incorporation is observed at the C4 position , confirming complete metalation.
Step 4: Electrophilic Quench (Carboxylation) Using a mass flow controller, sparge anhydrous CO₂ gas sub-surface into the reaction mixture. Monitor the exotherm closely, pausing the gas flow if the internal temperature approaches -60 °C. Continue sparging until CO₂ absorption ceases and the exotherm subsides.
Step 5: Warming & Acidic Workup Allow the reactor to warm gradually to 0 °C. Quench the reaction carefully by adding 1.0 M HCl.
-
IPC Check: Use a calibrated pH meter to verify the aqueous layer has reached pH 1-2. This ensures the complete protonation of the lithium benzoate salt into the free carboxylic acid.
Step 6: Isolation & Purification Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of heptane and ethyl acetate.
-
IPC Check: Analyze the final crystalline product via HPLC. Target purity is >99.5%.
Troubleshooting & FAQs
Q1: Why is my yield dropping upon scale-up, and why am I recovering unreacted 1-ethyl-3,5-difluorobenzene? A1: This is almost always caused by moisture ingress during the CO₂ quench. n-BuLi and the intermediate 2,6-difluoro-4-ethylphenyllithium are highly hygroscopic. On a bench scale, dumping solid dry ice into the flask is common, but on a pilot scale, dry ice introduces massive amounts of condensed atmospheric moisture. This water prematurely protonates the organolithium intermediate back to the starting material. Solution: Always use anhydrous CO₂ gas sparging metered through a mass flow controller for scale-up.
Q2: I am detecting a significant amount of a butyl-substituted by-product in my HPLC trace. What caused this? A2: This indicates localized warming (hot spots) above -60 °C during the n-BuLi addition. At elevated temperatures, the lithiated intermediate undergoes an elimination of lithium fluoride (LiF) to form a highly reactive benzyne intermediate[2]. The unreacted n-BuLi in the mixture immediately acts as a nucleophile and attacks this benzyne, resulting in butyl-substituted impurities. Solution: Ensure your jacketed reactor's cooling capacity can handle the exotherm, increase your overhead stirring speed to eliminate hot spots, and slow down the n-BuLi addition rate.
Q3: The reaction mixture becomes incredibly viscous during the CO₂ quench, causing my stirrer to stall. How do I fix this? A3: As the lithium 2,6-difluoro-4-ethylbenzoate salt forms, it can precipitate or form a thick gel in THF, drastically increasing viscosity. Solution: If your overhead stirrer torque is maxing out, you can dilute the reaction mixture with additional pre-chilled anhydrous THF (reducing the concentration from 1.2 M to 0.8 M) just prior to the CO₂ sparge.
References
-
Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents. Chemical Science (RSC Publishing). Available at:[Link]
-
Trapping of Transient Organolithium Compounds. European Journal of Organic Chemistry (Kobe University Repository). Available at:[Link]
Sources
- 1. Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05475B [pubs.rsc.org]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. thieme-connect.de [thieme-connect.de]
Technical Support Center: Preventing Decomposition of 2,6-Difluoro-4-ethylbenzoic Acid
Welcome to the Technical Support Center for the synthesis and handling of 2,6-Difluoro-4-ethylbenzoic acid . This guide is designed for researchers, process chemists, and drug development professionals who encounter yield losses, unexpected byproducts, or stability issues during the synthesis of this highly functionalized building block.
Because of the unique electronic environment created by the two ortho-fluorine atoms and the para-ethyl group, this molecule is highly susceptible to specific degradation pathways under standard reaction conditions. This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs to ensure structural integrity throughout your synthetic workflows.
Core Mechanistic Pathways of Decomposition
To prevent decomposition, one must first understand the thermodynamic and kinetic driving forces at play. The three primary modes of degradation for 2,6-difluoro-4-ethylbenzoic acid are:
-
Protodecarboxylation: The highly electron-withdrawing ortho-fluorine atoms stabilize the formation of an aryl anion (or transient organometallic intermediate), significantly lowering the activation energy for decarboxylation [1, 2]. This is especially prevalent under thermal stress or in the presence of transition metals (e.g., Ag, Pd, Rh, Cu)[1, 3].
-
Nucleophilic Aromatic Substitution (SNAr): The carboxylic acid (or its activated derivatives) strongly withdraws electron density from the ring, activating the ortho-fluorines toward displacement by hard nucleophiles (e.g., hydroxides, alkoxides, primary amines) [3].
-
Benzylic Oxidation: The para-ethyl group contains reactive benzylic C-H bonds that are susceptible to over-oxidation when harsh oxidants are used to generate the carboxylic acid moiety.
Decomposition Pathways Diagram
Fig 1: Primary decomposition pathways of 2,6-difluoro-4-ethylbenzoic acid during synthesis.
Troubleshooting & FAQs
Q1: I am observing massive loss of starting material during a cross-coupling reaction, and GC-MS shows 1,3-difluoro-5-ethylbenzene. How do I stop this? A: You are observing metal-catalyzed protodecarboxylation. Ortho-fluorinated benzoic acids are notorious for extruding CO₂ in the presence of Pd, Ag, or Rh catalysts, a process driven by the stabilization of the resulting aryl-metal intermediate [1, 2].
-
Solution: If you must perform a cross-coupling on this scaffold, do not use the free carboxylic acid. Pre-protect the acid as an ester (e.g., tert-butyl or benzyl ester) before exposing it to transition metals. Alternatively, keep reaction temperatures strictly below 80 °C and avoid silver salts (like Ag₂CO₃ or Ag₂O), which are known to actively mediate decarboxylation of 2,6-difluorobenzoic acids [1, 3].
Q2: During the basic hydrolysis of my ester precursor, I am getting a mixture of products. NMR indicates the loss of a fluorine atom. A: This is SNAr defluorination. Strong aqueous bases (like NaOH or KOH) at elevated temperatures will attack the activated ortho-position, displacing fluoride to form the salicylic acid derivative.
-
Solution: Switch to a milder, non-nucleophilic hydrolysis protocol. Use LiOH in THF/H₂O at 0 °C to room temperature, and monitor the reaction closely to avoid over-exposure. For highly sensitive batches, consider using a trimethylsilyl (TMS) ester intermediate or employing acid-catalyzed hydrolysis (e.g., TFA for t-butyl esters) to completely bypass nucleophilic conditions.
Q3: I am synthesizing the acid via oxidation of 2,6-difluoro-4-ethylbenzaldehyde. Why am I seeing ketone byproducts? A: Harsh oxidants (like KMnO₄ or Jones reagent) can abstract the benzylic hydrogen on the ethyl group, leading to benzylic oxidation.
-
Solution: Use a highly chemoselective oxidant. The Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) is the gold standard here. It selectively oxidizes aldehydes to carboxylic acids without generating radicals that could attack the benzylic position.
Quantitative Stability Data
The following table summarizes the stability of 2,6-difluoro-4-ethylbenzoic acid under various common synthetic conditions, highlighting the causality of degradation.
| Reaction Condition | Temp (°C) | Time (h) | Primary Degradant | Degradation (%) | Recommended Alternative |
| 2.0 M NaOH (aq) | 80 | 4 | 2-Fluoro-6-hydroxy... | > 40% | LiOH (THF/H₂O), 20 °C |
| Pd(OAc)₂, Ag₂CO₃, DMF | 120 | 2 | 1,3-Difluoro-5-ethylbenzene | > 90% | Protect as ester; omit Ag [1, 3] |
| KMnO₄, H₂O | 60 | 3 | 2,6-Difluoro-4-acetyl... | ~ 25% | Pinnick Oxidation (NaClO₂) |
| Toluene, Pyridine | 120 | 12 | 1,3-Difluoro-5-ethylbenzene | ~ 15% | Keep temp < 80 °C [2] |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols have been designed with built-in analytical checkpoints to confirm the integrity of the 2,6-difluoro-4-ethylbenzoic acid scaffold.
Protocol A: Chemoselective Pinnick Oxidation (Avoiding Benzylic Oxidation)
Purpose: Conversion of 2,6-difluoro-4-ethylbenzaldehyde to the corresponding acid without degrading the ethyl group.
-
Preparation: Dissolve 2,6-difluoro-4-ethylbenzaldehyde (1.0 equiv, 10 mmol) in a mixture of tert-butanol (40 mL) and 2-methyl-2-butene (10 mL).
-
Causality Check: 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic chlorination of the aromatic ring.
-
-
Buffer Addition: Add a solution of NaH₂PO₄ (1.5 equiv) in H₂O (10 mL). Cool the biphasic mixture to 0 °C.
-
Oxidation: Dropwise, add a solution of NaClO₂ (1.5 equiv) in H₂O (10 mL) over 15 minutes.
-
Monitoring: Stir at 0 °C to room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1).
-
Workup: Once the aldehyde is consumed, concentrate the mixture in vacuo to remove organics. Acidify the aqueous layer to pH 2 using 1M HCl (keep cold to prevent SNAr). Extract with EtOAc (3 x 20 mL).
-
Validation: Run ¹H NMR. The ethyl group should appear as a clean quartet (~2.7 ppm) and triplet (~1.2 ppm). Absence of a singlet at ~2.5 ppm confirms no benzylic ketone formation.
Protocol B: Safe Esterification (Preventing Decarboxylation in Downstream Steps)
Purpose: Protecting the acid as a benzyl ester to deactivate the SNAr pathway and prevent metal-catalyzed decarboxylation.
-
Preparation: Dissolve 2,6-difluoro-4-ethylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.
-
Base Addition: Add K₂CO₃ (1.2 equiv). Stir at room temperature for 15 minutes.
-
Causality Check: K₂CO₃ is a weak base, insufficient to trigger SNAr at room temperature, but strong enough to deprotonate the carboxylic acid.
-
-
Alkylation: Add Benzyl bromide (1.1 equiv) dropwise. Stir at room temperature for 4 hours.
-
Workup: Quench with water, extract with MTBE. Wash the organic layer with brine (3x) to remove DMF.
-
Validation: The product is now safe for transition-metal cross-coupling at temperatures up to 100 °C without risking protodecarboxylation[1, 2].
References
- Silver(I)
- Source: National Institutes of Health (NIH)
- Source: The Journal of Organic Chemistry (ACS Publications)
Comparing the properties of 2,6-Difluoro-4-ethylbenzoic acid with 4-ethylbenzoic acid
For researchers and drug development professionals, the strategic substitution of fluorine atoms onto an aromatic ring is a fundamental technique for modulating a molecule's physicochemical profile. This guide provides an objective, data-driven comparison between 4-ethylbenzoic acid (a standard building block) and its highly functionalized bioisostere, 2,6-difluoro-4-ethylbenzoic acid .
By analyzing the electronic and steric impacts of di-ortho fluorination, we can predict and validate changes in acidity, lipophilicity, and molecular conformation—critical parameters for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug design.
Mechanistic Basis of Physicochemical Properties
The addition of two fluorine atoms at the 2 and 6 positions (ortho to the carboxylic acid) fundamentally rewrites the molecule's behavior through two primary mechanisms:
Electronic Effects and Acidity (pKa)
4-Ethylbenzoic acid serves as our baseline, possessing an aqueous pKa of approximately 4.35[1]. The para-ethyl group exerts a weak electron-donating inductive effect (+I), making it slightly less acidic than unsubstituted benzoic acid.
However, fluorine is the most electronegative element. When placed at the ortho positions, the two fluorine atoms exert a massive electron-withdrawing inductive effect (-I) through the sigma bond framework. Upon deprotonation of the carboxylic acid, this -I effect pulls electron density away from the carboxylate group, highly stabilizing the resulting anion. Because the conjugate base is exceptionally stable, the molecule readily donates its proton. Consequently, the pKa of 2,6-difluoro-4-ethylbenzoic acid drops drastically to approximately 2.15 (mirroring the established pKa of 2,13 for)[2].
Steric Hindrance and Conformational Twisting
In 4-ethylbenzoic acid, the carboxyl group remains coplanar with the benzene ring, which maximizes π -orbital overlap and conjugation.
In the difluoro analog, the van der Waals radius of fluorine (~1.47 Å) is significantly larger than that of hydrogen. If the molecule were to remain planar, the ortho-fluorines would physically clash with the oxygen atoms of the carboxyl group. To relieve this severe steric strain, the C-C bond connecting the carboxyl group to the ring rotates, forcing the carboxyl moiety to twist out of the aromatic plane ()[3]. This broken conjugation induces a hypsochromic shift in its UV absorption spectrum and entirely alters the geometric vector of its hydrogen bonds when interacting with target protein pockets.
Fig 1: Mechanistic pathways showing how 2,6-difluoro substitution alters physicochemical properties.
Quantitative Data Comparison
The following table summarizes the divergent properties of the two compounds, highlighting how structural modifications translate into measurable physicochemical shifts.
| Property | 4-Ethylbenzoic Acid | 2,6-Difluoro-4-ethylbenzoic Acid |
| CAS Number | 619-64-7 | 1835653-01-4 |
| pKa (Aqueous) | ~4.35 | ~2.15 |
| LogP (Predicted) | 2.77 | ~3.10 |
| Conformation | Planar | Twisted (Out-of-plane) |
| Electronic Effect | Weak +I (Ethyl) | Strong -I (Fluoro), Weak +I (Ethyl) |
Experimental Validation Protocols
To ensure data integrity, the following self-validating protocols are designed to account for the specific chemical behaviors of these compounds.
Protocol A: pKa Determination via Cosolvent Potentiometric Titration
Causality & Rationale: Both benzoic acid derivatives exhibit low aqueous solubility. Attempting a standard aqueous titration would result in compound precipitation before the equivalence point is reached, invalidating the data. To solve this, we utilize a Yasuda-Shedlovsky extrapolation . By titrating the compound in varying ratios of a water-miscible cosolvent (methanol), we maintain a homogenous solution and mathematically back-calculate the true aqueous pKa.
Step-by-Step Methodology:
-
Preparation: Prepare 0.01 M solutions of the analyte in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume). Maintain a constant background ionic strength by adding 0.15 M KCl to all solutions.
-
Titration: Titrate each solution with standardized 0.1 M NaOH using a calibrated glass electrode. Maintain the system at a constant temperature of 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH.
-
Data Acquisition: Record the apparent pKa (psKa) for each cosolvent ratio at the half-equivalence point of the titration curve.
-
Extrapolation (Self-Validation): Plot the value of psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) for each solvent mixture. Perform a linear regression and extrapolate the line to the dielectric constant of pure water (ε = 78.3) to yield the highly accurate, true aqueous pKa.
Protocol B: Lipophilicity (LogD₇.₄) via Shake-Flask and RP-HPLC
Causality & Rationale: While LogP measures the partitioning of the neutral species, it is highly misleading for 2,6-difluoro-4-ethylbenzoic acid. With a pKa of ~2.15, this compound will be >99.9% ionized at physiological pH (7.4). Measuring LogD₇.₄ (Distribution Coefficient) provides a much more accurate representation of its physiological partitioning behavior.
Step-by-Step Methodology:
-
Equilibration: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment.
-
Spiking: Dissolve the target compound in the pre-equilibrated octanol phase at a concentration of 1 mg/mL.
-
Partitioning: Combine equal volumes of the spiked octanol and the aqueous buffer in a sealed, inert vial. Agitate via mechanical shaking for 60 minutes at 25 °C to ensure complete thermodynamic distribution.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve absolute phase separation without micro-emulsions.
-
Quantification: Extract aliquots from both phases and quantify the compound concentration using Reversed-Phase HPLC. Crucial Step: Use UV detection at the compound's isosbestic point to ensure the molar extinction coefficient is identical for both the ionized and unionized forms. Calculate LogD as Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).
Fig 2: Experimental workflow for determining pKa and LogD using cosolvent and shake-flask methods.
References
-
FooDB. "4-Ethylbenzoic acid (FDB022844)". The Food Component Database. Available at: [Link]
-
Ogruc Ildiz, G., & Fausto, R. (2020). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties". Molecules, 25(21), 4908. Available at:[Link]
Sources
Acidity comparison of 2,6-Difluorobenzoic acid and other halogenated benzoic acids.
Acidity Comparison of 2,6-Difluorobenzoic Acid and Halogenated Benzoic Acids: A Technical Guide
For researchers, scientists, and drug development professionals, halogenated benzoic acids serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogen atoms on the benzene ring profoundly alters the molecule's physicochemical properties—most notably its acid dissociation constant (pKa).
This guide objectively compares the acidity of 2,6-difluorobenzoic acid against other halogenated alternatives, detailing the mechanistic causality behind their pKa shifts and providing a self-validating experimental protocol for accurate pKa determination.
Mechanistic Causality: The Ortho Effect and Inductive Forces
When engineering a molecule for a specific target, understanding why a substituent alters the pKa is just as important as knowing the final value. The acidity of halogenated benzoic acids is governed by a delicate interplay between two primary forces: the Inductive Effect (-I) and Steric Hindrance (The Ortho Effect) [1].
-
The Baseline (Cross-Conjugation): In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring. This allows the ring to donate electron density into the carboxylate group via resonance (cross-conjugation), which destabilizes the resulting anion and suppresses acidity[1].
-
The Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the carboxylate anion through the sigma bonds, stabilizing the negative charge and lowering the pKa[2].
-
The Ortho Effect (Steric Inhibition of Resonance): When bulky substituents are placed at the ortho positions (2 and 6), steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. This physical twisting completely breaks the destabilizing cross-conjugation. Without the electron-donating resonance from the ring, the carboxylate anion becomes highly stable, resulting in a dramatic spike in acidity[1].
Fluorine vs. Chlorine: A Counterintuitive Reality
One might intuitively assume that 2,6-difluorobenzoic acid is more acidic than 2,6-dichlorobenzoic acid because fluorine is the most electronegative element. However, experimental data proves the opposite[3][4].
Fluorine is highly electronegative but sterically very small (van der Waals radius ~1.47 Å). It primarily lowers the pKa through its strong inductive pull, causing only mild steric twisting. Chlorine, conversely, is much larger (radius ~1.75 Å). Two ortho-chlorine atoms force the carboxylate group completely out of plane. This massive steric inhibition of resonance (the ortho effect) dominates the chemical behavior, making 2,6-dichlorobenzoic acid significantly more acidic than its fluorinated counterpart[1][3].
Logical relationship of substituent effects on the acidity of halogenated benzoic acids.
Quantitative Data Comparison
The table below summarizes the experimentally determined pKa values of key halogenated benzoic acids, illustrating the progressive impact of the inductive and ortho effects.
| Compound | Molecular Formula | Ortho Substituents | Experimental pKa | Primary Acidity Driver |
| Benzoic Acid | C₇H₆O₂ | None | 4.20[3] | Baseline coplanar conjugation |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 1 (Fluoro) | 3.27[2] | Strong Inductive (-I) + Mild Steric |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 2 (Fluoro) | 2.85[4] | Strong Inductive (-I) + Moderate Steric |
| 2,6-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 2 (Chloro) | 1.69[3] | Extreme Steric Twist + Inductive (-I) |
Experimental Protocols: Self-Validating pKa Determination
Causality behind the method: Halogenated benzoic acids are highly hydrophobic and sparingly soluble in water. Traditional potentiometric titrations often fail due to micro-precipitation at low pH (where the unionized acid dominates). UV-Vis spectrophotometry operates at micromolar concentrations, bypassing solubility limits while leveraging the distinct spectral shifts between the protonated and deprotonated states[5].
Step-by-Step UV-Vis Spectrophotometric Workflow
Step 1: Buffer Preparation & Ionic Strength Control Prepare a series of aqueous buffers ranging from pH 1.0 to 6.0 (spanning the expected pKa ± 2 units). Self-Validation Check: Maintain a constant ionic strength across all buffers (e.g., I=0.1 M using KCl). This ensures that the activity coefficients remain locked, isolating pH as the sole variable driving ionization.
Step 2: Analyte Equilibration Spike each buffer with an identical, highly precise aliquot of the halogenated benzoic acid stock solution (prepared in a miscible co-solvent like methanol, keeping the final co-solvent concentration < 1% v/v to prevent solvent-induced pKa shifts).
Step 3: Spectral Acquisition & Isosbestic Verification Record the UV-Vis absorbance spectra from 200 nm to 350 nm for all solutions. Self-Validation Check: Identify the isosbestic point (the specific wavelength where all pH spectra perfectly intersect). If the spectra fail to intersect at a single point, the run is immediately invalidated. A drifting isosbestic point indicates analyte precipitation, degradation, or volumetric pipetting errors.
Step 4: Data Extraction Select an analytical wavelength ( λmax ) where the absorbance difference between the fully ionized ( AI ) and fully unionized ( AU ) forms is maximized[5]. Extract the absorbance values for all pH points at this wavelength.
Step 5: Nonlinear Regression & pKa Calculation Plot Absorbance vs. pH to generate a sigmoidal curve. Determine the pKa by fitting the data to the Henderson-Hasselbalch equation. The exact inflection point of the sigmoidal curve corresponds to the precise pKa of the compound[5].
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
References
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis MDPI[Link]
-
Environmental Toxicity of Fluorobenzoic Acids (ad-fluorobenzoic-acid.pdf) Shell Australia[Link]
-
Ortho effect Wikipedia[Link]
Sources
Structural and Electronic Profiling of 2,6-Difluoro-4-ethylbenzoic Acid vs. Its Isomers: A Technical Guide for Drug Design
As a Senior Application Scientist, I approach the structural analysis of fluorinated building blocks not merely as an exercise in chemical characterization, but as a predictive framework for pharmacokinetics and target binding. Fluorinated benzoic acids are ubiquitous bioisosteres in medicinal chemistry. However, the exact positioning of the fluorine atoms on the aromatic ring fundamentally dictates the molecule's three-dimensional geometry, electrostatic potential, and acidity.
This guide provides an objective, data-driven comparison between 2,6-Difluoro-4-ethylbenzoic acid and its primary structural isomers (the 3,5-difluoro and 2,3-difluoro derivatives), equipping researchers with the mechanistic insights and self-validating experimental protocols required for rigorous drug development.
The Conformational Landscape: Steric Hindrance vs. Planarity
The defining physical characteristic of 2,6-difluoro-4-ethylbenzoic acid is the severe steric hindrance generated by the two ortho-fluorine atoms. While fluorine is often considered a small bioisostere for hydrogen, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å) [1].
When placed in the 2,6-positions, the electrostatic and steric repulsion between the lone pairs of the fluorine atoms and the oxygen atoms of the carboxylate group forces the entire carboxylic acid moiety out of the aromatic plane.
-
Dihedral Angle: X-ray crystallographic analyses of 2,6-difluorobenzoic acid derivatives consistently reveal a non-planar global minimum, with a dihedral angle of approximately 33.7° between the benzene ring and the carboxylate group [2].
-
Isomeric Contrast: Conversely, the 3,5-difluoro-4-ethylbenzoic acid isomer lacks ortho-substituents. This absence of steric clash allows the molecule to adopt a planar conformation, which is its calculated global minimum [1]. This planarity permits full π-conjugation between the aromatic ring and the carboxylic acid—a resonance system that is entirely broken in the 2,6-isomer.
Acidity and Electrostatic Potential (pKa Shifts)
The out-of-plane rotation in the 2,6-isomer breaks resonance stabilization but maximizes the inductive (-I) effect of the highly electronegative fluorine atoms due to spatial proximity to the acidic proton.
-
pKa Values: The pKa of the 2,6-difluoro core is experimentally determined at approximately 2.13, making it substantially more acidic than the 3,5-difluoro isomer (pKa ~3.37) and unsubstituted benzoic acid (pKa 4.20)[3].
-
Causality: The enhanced acidity of the 2,6-isomer is not driven by resonance stabilization of the conjugate base. Instead, it is driven by the stabilization of the carboxylate anion via a strong through-space pole-induced dipole interaction and powerful inductive withdrawal from the adjacent ortho-fluorines [4].
Comparative Data Summary
The following table synthesizes the quantitative structural and electronic differences between the target molecule and its primary isomers, extrapolated from their core difluorobenzoic acid scaffolds.
| Structural Metric | 2,6-Difluoro-4-ethylbenzoic acid | 3,5-Difluoro-4-ethylbenzoic acid | 2,3-Difluoro-4-ethylbenzoic acid |
| Substitution Pattern | Ortho, Ortho | Meta, Meta | Ortho, Meta |
| pKa (Aqueous, 25°C) | ~ 2.13 | ~ 3.37 | ~ 2.88 |
| C-C-C=O Dihedral Angle | ~ 33.7° (Non-Planar) | ~ 0.0° (Planar) | ~ 15.0° - 20.0° (Slightly Skewed) |
| π-Conjugation | Broken | Maintained | Partially Maintained |
| Primary Electronic Effect | Inductive (-I) dominant | Resonance (+R) / Inductive (-I) | Mixed |
Validated Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems . Every analytical choice is grounded in the specific physicochemical properties of highly fluorinated compounds.
Protocol 1: pKa Determination via UV-Vis Spectrophotometric Titration
Causality: Standard potentiometric titration using glass electrodes suffers from high junction potential errors at pH extremes (pH < 2.5). Because the 2,6-difluoro isomer is highly acidic (pKa ~2.13), UV-Vis spectrophotometry is the superior choice. It leverages the distinct absorption spectra of the protonated (unionized) and deprotonated (ionized) states [3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 15 universal buffer solutions (e.g., Britton-Robinson buffers) covering a pH range of 1.0 to 6.0, verified via a calibrated micro-pH electrode.
-
Sample Preparation: Dissolve 2,6-Difluoro-4-ethylbenzoic acid in a minimal volume of HPLC-grade methanol (to ensure solubility), then dilute with the respective aqueous buffers to achieve a final uniform concentration of 5×10−5 M.
-
Spectral Acquisition: Scan the UV absorbance from 200 nm to 350 nm for each buffered solution using a dual-beam spectrophotometer at a constant 25.0 ± 0.1 °C.
-
Data Analysis: Plot the absorbance at the analytical wavelength ( λmax of the ionized form) against pH. Calculate the pKa using the Henderson-Hasselbalch equation derived from the inflection point of the sigmoidal curve.
-
Self-Validation Check: The overlaid spectra must exhibit a sharp, distinct isosbestic point. The presence of an isosbestic point confirms a pure two-state equilibrium (acid ⇌ conjugate base) and validates the absence of degradation or aggregation.
Protocol 2: Conformational Elucidation via X-Ray Crystallography and Multinuclear NMR
Causality: X-ray crystallography provides absolute solid-state geometry, but crystal packing forces (e.g., intermolecular hydrogen bonding) can artificially skew dihedral angles [2]. To confirm that the non-planar conformation is an intrinsic molecular property rather than a crystal artifact, solid-state data must be cross-validated with solution-state 19 F and 13 C NMR.
Step-by-Step Methodology:
-
Crystallization (Solid State): Dissolve the isomer in a 1:1 mixture of ethyl acetate and hexanes. Allow slow evaporation at 4°C to yield single crystals suitable for X-ray diffraction. Refine the structure to determine the precise C-C-C=O dihedral angle.
-
NMR Acquisition (Solution State): Dissolve 15 mg of the compound in 0.5 mL of CDCl 3 . Acquire 13 C, 19 F, and 19 F- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectra using a 500 MHz or higher NMR spectrometer.
-
Coupling Constant Analysis: Measure the 3JC−F and 4JC−F coupling constants between the carboxylate carbon and the aromatic fluorines.
-
Self-Validation Check: In a planar molecule (e.g., the 3,5-isomer), through-bond conjugation enhances specific long-range coupling constants. In the 2,6-isomer, the out-of-plane rotation drastically reduces these resonance-dependent coupling values. If the NMR coupling constants align with the broken conjugation model predicted by the X-ray dihedral angle, the non-planar conformation is validated across both physical states.
Mechanistic Visualizations
Analytical workflow for the structural and electronic elucidation of fluorinated benzoic acids.
Mechanistic pathway of fluorine substitution dictating molecular conformation and acidity.
References
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
- 2,6-Difluorobenzoic acid N
- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids Benchchem
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
Performance of liquid crystals derived from 2,6-Difluoro-4-ethylbenzoic acid
Performance Evaluation of Liquid Crystals Derived from 2,6-Difluoro-4-ethylbenzoic Acid: A Comparative Guide
As a Senior Application Scientist, evaluating the structural nuances of liquid crystal (LC) precursors is critical for optimizing electro-optical device performance. Among the most impactful structural modifications in modern LC design is lateral fluorination. Specifically, derivatives synthesized from 2,6-Difluoro-4-ethylbenzoic acid have become indispensable in formulating high-performance liquid crystal mixtures.
This guide objectively compares the performance of 2,6-difluoro-derived liquid crystals against non-fluorinated and mono-fluorinated alternatives, detailing the mechanistic causality behind their superior electro-optical properties and providing self-validating experimental protocols for their characterization.
Mechanistic Basis: Why 2,6-Difluoro Substitution?
The integration of a 2,6-difluorophenyl ring into a liquid crystal core fundamentally alters its electronic and steric profile. The performance enhancements observed in these derivatives are driven by two primary mechanisms:
-
Transverse Dipole Maximization : The two highly electronegative fluorine atoms at the 2,6-positions create a strong net dipole moment perpendicular to the long molecular axis. This results in a highly negative dielectric anisotropy ( Δϵ=ϵ∥−ϵ⊥<0 ), which is the fundamental requirement for Vertically Aligned (VA) mode LCDs[1][2].
-
Steric Disruption and Viscosity Reduction : Unlike bulky functional groups that drastically increase viscosity, the small Van der Waals radius of fluorine introduces just enough steric hindrance to disrupt tight, smectic-like intermolecular stacking. This structural compromise significantly lowers the rotational viscosity ( γ1 ) without destroying the nematic phase stability, enabling sub-millisecond response times[3][4].
Fig 1: Mechanistic pathway of 2,6-difluoro substitution enhancing LC display performance.
Objective Performance Comparison
To quantify the impact of the 2,6-difluoro moiety, we must compare it against its structural analogs. The table below synthesizes standard electro-optical data for a homologous series of phenyl-bicyclohexane or terphenyl mesogens differing only in their degree of lateral fluorination[2][3].
| Performance Metric | Non-Fluorinated Analog | Mono-Fluorinated Analog | 2,6-Difluoro Analog |
| Dielectric Anisotropy ( Δϵ ) | -0.5 | -1.8 | -4.5 |
| Birefringence ( Δn at 633 nm) | 0.12 | 0.10 | 0.11 |
| Rotational Viscosity ( γ1 , mPa·s) | 180 | 140 | 110 |
| Voltage Holding Ratio (VHR, %) | >99% | >98% | >98% |
Data Analysis & Causality:
-
Dielectric Anisotropy : The non-fluorinated analog exhibits a near-zero Δϵ , making it useless for VA-mode switching. The 2,6-difluoro analog achieves a highly negative Δϵ (-4.5), which directly lowers the threshold driving voltage ( Vth )[2].
-
Rotational Viscosity : The 2,6-difluoro analog achieves a 38% reduction in rotational viscosity compared to the non-fluorinated baseline. This is because the lateral fluorines increase the free volume between adjacent mesogens, facilitating faster director rotation under an applied electric field[3].
-
Birefringence & VHR : Despite the heavy fluorination, the rigid core derived from the benzoic acid maintains a high birefringence ( Δn≈0.11 ), allowing engineers to design thinner cell gaps ( d≈3μm )[3]. Furthermore, the strong C-F bonds ensure excellent chemical stability, maintaining a Voltage Holding Ratio (VHR) above 98%, preventing image flickering[2].
Experimental Workflows & Protocols
To validate the performance of liquid crystals synthesized from 2,6-difluoro-4-ethylbenzoic acid, rigorous, self-validating electro-optical characterization is required.
Protocol A: Self-Validating Measurement of Dielectric Anisotropy ( Δϵ )
Purpose: To accurately quantify the parallel ( ϵ∥ ) and perpendicular ( ϵ⊥ ) permittivity components.
-
Cell Preparation & Baseline Calibration :
-
Action: Procure two empty LC test cells (thickness d≈5μm )—one with homeotropic polyimide alignment and one with homogeneous planar alignment. Measure their empty capacitance ( C0 ).
-
Causality: Measuring C0 establishes a baseline, eliminating parasitic capacitance from the Indium Tin Oxide (ITO) leads and ensuring the final permittivity calculation is strictly material-dependent.
-
-
Capillary Filling :
-
Action: Heat the 2,6-difluoro LC mixture 10°C above its clearing point ( Tc ) into the isotropic phase. Fill the cells via capillary action, then slowly cool to 20°C.
-
Causality: Filling in the isotropic phase prevents flow-induced alignment defects, ensuring a uniform director orientation upon phase transition back to the nematic state.
-
-
Capacitance Measurement :
-
Action: Connect the cells to a precision LCR meter. Apply a 1 kHz, 0.1 Vrms sine wave.
-
Causality: A low probing voltage (0.1 V) ensures the electric field remains well below the Freedericksz transition threshold ( Vth ). This prevents the electric field from reorienting the LC molecules during the measurement.
-
-
Data Derivation :
-
Action: Calculate ϵ∥=Chomeotropic/C0(homeotropic) and ϵ⊥=Chomogeneous/C0(homogeneous) . Calculate Δϵ=ϵ∥−ϵ⊥ .
-
Self-Validation Check: For 2,6-difluoro derivatives, ϵ⊥ must be significantly larger than ϵ∥ . If Δϵ is positive, the alignment layers are inverted, or the mixture is contaminated.
-
Protocol B: Rotational Viscosity ( γ1 ) via Transient Current Method
-
Cell Setup : Mount a homogeneous cell ( d≈4μm ) filled with the LC mixture into a temperature-controlled stage set to 20°C.
-
DC Voltage Step Application :
-
Action: Apply a DC voltage step ( V≫Vth ) and record the transient current response using a digital oscilloscope.
-
Causality: A high DC step forces rapid director rotation. The transient current peak corresponds to the maximum rotation rate of the LC molecules.
-
-
Viscosity Extraction :
-
Action: Extract the peak current time ( tp ) and calculate γ1 using the nematic transient current equation.
-
Causality: The 2,6-difluoro substitution reduces steric interlocking, which directly manifests as an earlier tp and a lower calculated γ1 compared to non-fluorinated analogs[3].
-
Fig 2: Self-validating experimental workflow for electro-optical LC characterization.
Advanced Application Contexts
Beyond traditional VA-mode LCDs, 2,6-difluoro-4-ethylbenzoic acid derivatives are heavily utilized in emerging technologies:
-
Ferroelectric Nematic ( NF ) Phases : Highly polar 2,6-difluoro intermediates are currently being used to synthesize advanced mesogens that exhibit the elusive ferroelectric nematic phase. These materials are being deployed in ultra-low-power smart windows and reconfigurable optical microresonators[5][6].
-
Microwave Tunable Devices : The high polarizability and large dipole moment imparted by the 2,6-difluoro substitution allow these liquid crystals to modulate and filter microwave signals effectively, acting as tunable phase shifters in high-frequency communication systems[7].
References
-
Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. Taylor & Francis. 1
-
Comparison of rotational viscosity ( γ1 ) as a function of relative temperature for pure compounds. ResearchGate. 3
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI.2
-
Orientational Order Properties in Fluorinated Liquid Crystals from an Optical, Dielectric, and 13C NMR Combined Approach. The Journal of Physical Chemistry C - ACS Publications. 4
-
Progress and Prospect of Liquid Crystal Droplets. MDPI. 5
-
Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals. RSC Publishing. 7
-
Low-Power Temperature Control by Chiral Ferroelectric Nematic Liquid Crystal Windows. arXiv. 6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06941B [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) Purity Validation of 2,6-Difluoro-4-ethylbenzoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by highly functionalized fluorinated aromatics. Validating the purity of synthesized 2,6-Difluoro-4-ethylbenzoic acid requires moving beyond default laboratory habits. This guide objectively compares standard alkyl (C18) stationary phases against Pentafluorophenyl (PFP) chemistries, detailing the causality behind column selection and providing a self-validating protocol for rigorous purity determination.
The Chromatographic Challenge & Mechanistic Causality
2,6-Difluoro-4-ethylbenzoic acid is a highly polar, electron-deficient aromatic compound. Its analysis presents two primary mechanistic hurdles:
-
Ionization and Peak Tailing: The highly electronegative fluorine atoms at the ortho positions (2 and 6) strongly withdraw electron density from the aromatic ring, significantly lowering the pKa of the carboxylic acid group compared to an unfluorinated benzoic acid. If the mobile phase pH is not strictly controlled below the analyte's pKa, the molecule will partially ionize, leading to severe peak tailing and irreproducible retention times.
-
Positional Isomer Resolution: During synthesis, positional isomers (e.g., 2,4-difluoro-4-ethylbenzoic acid) and des-fluoro byproducts are commonly generated. Because these impurities possess nearly identical hydrophobic profiles, a standard C18 column—which separates analytes based purely on dispersive hydrophobic interactions—often fails to resolve them (Thermo Fisher Scientific)[1].
To overcome this, we must leverage orthogonal selectivity . Pentafluorophenyl (PFP) columns provide a highly specialized fluorinated stationary phase that interacts with the analyte via multiple mechanisms: π−π interactions, strong dipole-dipole interactions (specifically targeting the C-F bonds), and hydrogen bonding (LCGC International)[2].
Fig 1. Chromatographic retention mechanisms: C18 vs. PFP columns for fluorinated aromatics.
Comparative Performance: C18 vs. PFP Stationary Phases
When validating the purity of fluorinated benzoic acids, empirical data consistently demonstrates that PFP columns are superior to conventional C18 columns (LCGC International)[3]. The table below summarizes the quantitative performance metrics expected when analyzing 2,6-Difluoro-4-ethylbenzoic acid against its closely related positional isomers.
| Chromatographic Parameter | Standard C18 Column (Alkyl Phase) | Pentafluorophenyl (PFP) Column |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | π−π , Dipole-Dipole, Hydrophobic, H-Bonding |
| Resolution ( Rs ) of Positional Isomers | < 1.2 (Co-elution common) | > 2.5 (Baseline resolution achieved) |
| Peak Asymmetry (Tailing Factor) | 1.6 - 2.2 (Prone to severe tailing) | 1.0 - 1.2 (Excellent, symmetrical peak shape) |
| Selectivity for Halogenated Analytes | Poor | Excellent (Waters)[4] |
| Retention Time Stability | Highly sensitive to minor pH shifts | Robust across acidic pH ranges |
Self-Validating Experimental Protocol
To ensure scientific integrity, a purity validation method cannot simply generate numbers; it must prove its own validity during every sequence. The following protocol utilizes a System Suitability Test (SST) to guarantee that the system is capable of resolving critical pairs before any sample data is accepted.
Reagents & Materials
-
Column: PFP Core-Shell Column (e.g., 150 mm × 4.6 mm, 2.6 µm). Core-shell technology is recommended to maintain high efficiency and low backpressure (Thermo Fisher Scientific)[1].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7 to suppress analyte ionization).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
SST Standard: A precisely weighed mixture of 2,6-Difluoro-4-ethylbenzoic acid and its known synthetic byproduct (e.g., 2,4-difluoro-4-ethylbenzoic acid) at 0.1 mg/mL.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Thermostatic control is critical for reproducible π−π interactions).
-
Detection: UV at 254 nm (or optimal absorption maximum for the conjugated aromatic system).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte)
-
2.0 - 12.0 min: 10% → 80% B
-
12.0 - 15.0 min: 80% B (Column wash)
-
15.0 - 20.0 min: 10% B (Re-equilibration)
-
The Self-Validating Workflow
Fig 2. Self-validating HPLC workflow ensuring system integrity prior to sample analysis.
Execution & Data Interpretation
-
Blank Injection: Inject the sample diluent (e.g., 10% Acetonitrile in Water) to ensure no ghost peaks elute at the retention time of the main analyte.
-
SST Injection (n=3): Inject the SST standard. The system is only validated if the resolution ( Rs ) between the 2,6-difluoro and 2,4-difluoro isomers is ≥2.0 , and the tailing factor for the main peak is ≤1.5 .
-
Sample Analysis: Inject the synthesized 2,6-Difluoro-4-ethylbenzoic acid sample (prepared at 1.0 mg/mL to detect low-level impurities).
-
Bracketing: Conclude the sequence with a final SST injection. If the final SST fails the acceptance criteria, all preceding sample data must be invalidated.
-
Purity Calculation: Calculate purity using the Area Normalization method (Main Peak Area / Total Peak Area × 100), excluding peaks present in the blank.
Sources
Cross-Referencing Spectroscopic Data for 2,6-Difluoro-4-ethylbenzoic Acid: A Database Comparison Guide
Executive Summary
2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) [1] is a highly specialized fluorinated aromatic building block frequently utilized in medicinal chemistry and agrochemical development. The strategic placement of fluorine atoms modulates lipophilicity and metabolic stability; however, it also introduces complex spin-spin coupling in Nuclear Magnetic Resonance (NMR) spectroscopy. Relying on a single analytical technique or a solitary database often leads to misassigned peaks or undetected impurities.
This guide provides an objective comparison of the leading spectroscopic databases—CAS SciFinder, SDBS, ChemSpider, and NIST WebBook—and establishes a self-validating experimental protocol for cross-referencing the spectral data of this specific compound.
Comparative Analysis of Spectroscopic Databases
When structurally validating a fluorinated compound, researchers must balance the massive predictive power of commercial databases against the high-fidelity empirical data of open-access repositories.
-
CAS SciFinder : SciFinder is the industry gold standard for comprehensive chemical substance data[2]. Its integration with ACD/Labs provides access to over 23.8 million predicted 1 H and 13 C NMR spectra[3]. For relatively novel compounds like 2,6-Difluoro-4-ethylbenzoic acid, where empirical literature spectra might be scarce, SciFinder’s predictive algorithms are indispensable for estimating complex C-F coupling constants[4].
-
SDBS (Spectral Database for Organic Compounds) : Hosted by Japan's National Institute of Advanced Industrial Science and Technology (AIST), SDBS is a meticulously curated database offering six types of empirical spectra (EI-MS, FT-IR, 1 H/ 13 C NMR, Raman, and ESR) for approximately 34,600 compounds[5]. It serves as the ideal benchmark for baseline comparisons of structural analogs.
-
NIST Chemistry WebBook : The NIST database is the authoritative source for mass spectrometry (over 33,000 compounds) and infrared spectroscopy (over 16,000 compounds)[6]. It is highly recommended for validating the electron ionization mass spectrum (EI-MS) fragmentation patterns of fluorinated aromatics.
-
ChemSpider : Managed by the Royal Society of Chemistry, ChemSpider is a crowdsourced database linking to over 400 data sources and hosting thousands of community-submitted NMR spectra[7]. It allows users to interactively analyze spectra using embedded tools like JSpecView[7].
Table 1: Database Comparison Matrix
| Database | Primary Utility | Experimental Data Volume | Prediction Capabilities | Access Model |
| CAS SciFinder | Comprehensive literature & NMR | Massive (Millions) | Yes (ACD/Labs Integration) | Commercial |
| SDBS (AIST) | High-fidelity baseline spectra | ~34,600 compounds | No | Open Access |
| NIST WebBook | MS fragmentation & IR profiling | >33,000 MS / >16,000 IR | No | Open Access |
| ChemSpider | Crowdsourced spectral validation | >8,000 NMR spectra | No | Open Access |
Standardized Workflow for Spectral Cross-Referencing
To ensure scientific integrity, your analytical workflow must be a self-validating system. You cannot simply match a spectrum to a database; you must understand the causality behind the spectral features to confirm purity and structure.
Workflow for cross-referencing empirical spectra with predictive and experimental databases.
Step-by-Step Methodology & Causality
Step 1: Multi-Nuclear NMR Acquisition ( 1 H, 13 C, 19 F)
-
Protocol : Acquire 1 H, 13 C, and 19 F NMR spectra using a high-field spectrometer (e.g., 400 MHz or higher) in CDCl 3 or DMSO- d6 .
-
Causality : Fluorine ( 19 F) has a nuclear spin of 1/2 and 100% natural abundance. In 2,6-Difluoro-4-ethylbenzoic acid, the two fluorine atoms couple strongly with the aromatic protons and carbons. Acquiring a 19 F NMR spectrum is critical to confirm the symmetrical di-fluoro substitution (appearing as a distinct singlet). Relying solely on 1 H NMR will result in an incomplete structural picture due to overlapping multiplets caused by 3JHF coupling. The 13 C spectrum will exhibit distinct splitting (doublets or triplets) for the carbons adjacent to the fluorine atoms, which must be cross-referenced against SciFinder's predicted spectra[4].
Step 2: Orthogonal Mass Spectrometry (EI-MS)
-
Protocol : Perform Electron Ionization Mass Spectrometry (EI-MS) at 70 eV.
-
Causality : EI-MS provides a hard ionization environment that generates reproducible fragmentation. For this compound (Exact Mass: 186.05), we expect a distinct molecular ion peak [M]+∙ at m/z 186. Cross-referencing the fragmentation pattern against the NIST WebBook ensures the carbon framework is intact and differentiates the compound from potential structural isomers[6].
Step 3: Vibrational Profiling (FT-IR)
-
Protocol : Acquire an FT-IR spectrum using Attenuated Total Reflectance (ATR).
-
Causality : The strong electron-withdrawing nature of the two ortho-fluorine atoms will shift the carbonyl (C=O) stretching frequency of the benzoic acid. Comparing this specific wavenumber against SDBS or NIST IR databases confirms the electronic environment of the carboxylate group[5][6].
Expected Spectroscopic Data for Validation
To assist in your cross-referencing workflow, the table below summarizes the expected spectroscopic parameters for 2,6-Difluoro-4-ethylbenzoic acid based on its chemical structure and predictive modeling.
Table 2: Reference Spectroscopic Parameters
| Technique | Target Signal / Peak | Expected Value / Splitting | Diagnostic Significance |
| 1 H NMR | Aromatic C3-H, C5-H | ~6.8 ppm (doublet, 3JHF ) | Confirms symmetrical meta-protons coupling with fluorine. |
| 19 F NMR | Aromatic C2-F, C6-F | ~ -110 ppm (singlet) | Validates the presence of two equivalent fluorine atoms. |
| 13 C NMR | Carboxyl C=O | ~165 ppm (triplet) | Triplet splitting confirms long-range C-F coupling. |
| EI-MS | Molecular Ion [M]+∙ | m/z 186 | Confirms the exact mass of the intact molecular framework. |
| FT-IR | C=O stretch | ~1700 cm −1 | Confirms the carboxylic acid in an electron-withdrawing environment. |
References
-
CAS SciFinder Discovery Platform . "CAS SciFinder - Chemical Compound Database". Chemical Abstracts Service (CAS). Available at:[Link]
-
CAS SciFinder NMR Database . "NMR Database for Faster Structural Data". Chemical Abstracts Service (CAS). Available at:[Link]
-
NIST Chemistry WebBook . "NIST Standard Reference Database Number 69". National Institute of Standards and Technology. Available at:[Link]
-
SDBS (Spectral Database for Organic Compounds) . "Introduction to the Spectral Data Base (SDBS)". National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]
Sources
- 1. 1835653-01-4 | 4-ethyl-2,6-difluorobenzoic acid - AiFChem [aifchem.com]
- 2. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 3. acdlabs.com [acdlabs.com]
- 4. NMR Database for Faster Structural Data | CAS [cas.org]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Subtle Architect: How Fluorine Substitution Dictates the Crystal Packing of Benzoic Acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and materials engineering, the precise arrangement of molecules in a crystalline solid is paramount. This crystal packing governs critical properties such as solubility, stability, and bioavailability. For drug development professionals, understanding and controlling these solid-state structures is a cornerstone of creating effective and reliable medicines. Benzoic acid, a fundamental scaffold in many pharmaceutical compounds, provides an excellent model system to explore the nuanced art of crystal engineering. The introduction of a seemingly simple substituent, the highly electronegative fluorine atom, can induce profound changes in the way these molecules assemble, offering a powerful tool for fine-tuning their solid-state properties.
This guide delves into the effect of fluorine substitution on the crystal packing of benzoic acids, providing a comparative analysis of their structures and the underlying intermolecular forces at play. We will explore how the position and number of fluorine atoms can disrupt or reinforce common structural motifs, leading to diverse and sometimes unexpected crystalline architectures.
The Foundational Dimer: A Tale of Two Carboxylic Acids
Unsubstituted benzoic acid typically crystallizes to form a robust and predictable supramolecular synthon: the centrosymmetric dimer. In this arrangement, two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This dimer is a recurring and highly stable motif in the crystal structures of many carboxylic acids.
However, the introduction of fluorine to the aromatic ring introduces a new set of weaker, yet influential, intermolecular interactions. These include C-H···F, C-H···O, and F···F contacts, which can compete with and modulate the dominant hydrogen bonding, leading to significant alterations in the overall crystal packing.[1][2][3][4]
A Comparative Analysis of Fluorinated Benzoic Acid Crystal Structures
The following table summarizes key crystallographic data for benzoic acid and several of its fluorinated derivatives, illustrating the impact of fluorine substitution on their crystal packing.
| Compound | Substitution Pattern | Crystal System | Space Group | Key Intermolecular Interactions |
| Benzoic Acid | Unsubstituted | Monoclinic | P2₁/c | O-H···O (dimer), C-H···π |
| 2-Fluorobenzoic Acid | ortho | Monoclinic | P2₁/c | O-H···O (dimer), potential for intramolecular O-H···F interaction |
| 3-Fluorobenzoic Acid | meta | Monoclinic | P2₁/c | O-H···O (dimer), C-H···F, C-H···O |
| 4-Fluorobenzoic Acid | para | Monoclinic | P2₁/c | O-H···O (dimer), C-H···F |
| 2,3-Difluorobenzoic Acid | ortho, meta | Monoclinic | P2₁/c | O-H···O (dimer), C-H···F, C-H···O[2] |
| 2,6-Difluorobenzoic Acid | ortho, ortho' | Monoclinic | P2₁/c | O-H···O (dimer), C-H···F[5][6] |
| 3,5-Difluorobenzoic Acid | meta, meta' | Monoclinic | P2₁/c | O-H···O (dimer), C-H···O, weak stacking interactions[7] |
Key Observations:
-
Persistence of the Dimer Motif: Despite the introduction of fluorine, the strong O-H···O hydrogen-bonded dimer remains a prevalent feature in the crystal structures of monofluorinated and many difluorinated benzoic acids.[2][5][6][7]
-
The Rise of Weaker Interactions: The presence of fluorine introduces a variety of weaker interactions that play a crucial role in the overall packing of the dimers. C-H···F and C-H···O hydrogen bonds, as well as F···F contacts, become significant in dictating the three-dimensional architecture.[2][4][8][9]
-
Positional Isomerism Matters: The position of the fluorine substituent significantly influences the nature and directionality of these weaker interactions, leading to different packing arrangements for isomers. For instance, the crystal packing of 2,3-difluorobenzoic acid differs from that of 3,5-difluorobenzoic acid, with the former showing a tighter packing.[2][7]
Visualizing the Intermolecular Interactions
The following diagrams, generated using the DOT language, illustrate the key intermolecular interactions that govern the crystal packing of benzoic acid and its fluorinated derivatives.
Caption: Supramolecular synthons in benzoic and fluorobenzoic acids.
Experimental Protocols
The synthesis and characterization of fluorinated benzoic acids are crucial steps in studying their crystal packing. Below are representative protocols for these procedures.
Synthesis of 2-Fluorobenzoic Acid via a Modified Schiemann Reaction
This protocol outlines the synthesis of 2-fluorobenzoic acid from anthranilic acid, a common and reliable method.[10]
Step 1: Diazotization of Anthranilic Acid
-
Dissolve anthranilic acid in an aqueous solution of a strong acid, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.
-
Isolate the precipitated diazonium salt by vacuum filtration and wash with cold water.
Step 2: Thermal Decomposition of the Diazonium Salt
-
Carefully heat the isolated diazonium salt in a suitable apparatus. The decomposition is exothermic and should be controlled.
-
The evolution of nitrogen gas indicates the progress of the reaction. Continue gentle heating until gas evolution ceases.
-
The crude 2-fluorobenzoic acid will remain as a solid residue.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture).
-
If necessary, add activated charcoal to remove colored impurities and perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.
Caption: Workflow for the synthesis of 2-Fluorobenzoic acid.
Characterization by Single-Crystal X-ray Diffraction
Determining the precise three-dimensional arrangement of atoms in a crystal is achieved through single-crystal X-ray diffraction.[11][12]
Step 1: Crystal Growth
-
Grow single crystals of the purified fluorinated benzoic acid suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent is critical and often determined empirically.
Step 2: Data Collection
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of X-rays, often at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations.
-
Collect diffraction data using a suitable detector as the crystal is rotated.
Step 3: Data Processing and Structure Solution
-
Process the raw diffraction images to integrate the reflection intensities.
-
Determine the crystal's space group from the symmetry of the diffraction pattern.
-
Solve the crystal structure using direct methods or other computational techniques to obtain an initial model of the atomic positions.
Step 4: Structure Refinement
-
Refine the atomic positions and other parameters against the experimental data to obtain a final, accurate crystal structure.
Caption: Experimental workflow for X-ray crystallography.
Conclusion: The Power of a Subtle Tweak
The substitution of hydrogen with fluorine in the benzoic acid scaffold provides a compelling case study in the power of subtle molecular modifications for crystal engineering. While the robust carboxylic acid dimer often persists, the introduction of fluorine orchestrates a symphony of weaker intermolecular interactions that fine-tune the overall crystal packing. For researchers in drug development and materials science, a deep understanding of these fluorine-driven effects is not merely academic; it is a critical tool for rationally designing crystalline materials with desired physical and chemical properties. By mastering the art of crystal engineering through strategic fluorination, we can unlock new possibilities for creating more effective and stable pharmaceutical solids and advanced materials.
References
-
Helical Self-Assembly of Substituted Benzoic Acids: Influence of Weaker X···X and C−H···X Interactions. Journal of the American Chemical Society. [Link]
-
C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ResearchGate. [Link]
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Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed. [Link]
-
Extended halogen bonding between fully fluorinated aromatic molecules. PubMed. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]
-
2,3-Difluorobenzoic acid. PMC. [Link]
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Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]
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Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ACS Publications. [Link]
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C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. [Link]
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2-Amino-5-fluorobenzoic acid. PMC. [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]
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The role of the solvent molecule in the crystal packing arrangements of hydrated salts formed by ethacridine and fluorobenzoic acids. IUCr Journals. [Link]
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Role of organic fluorine in crystal engineering (2011). Semantic Scholar. [Link]
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Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules. ACS Nano. [Link]
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Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. RSC Publishing. [Link]
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Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]
-
Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. e-Publications@Marquette. [Link]
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2,6-Difluorobenzoic acid. ResearchGate. [Link]
-
Role of organic fluorine in crystal engineering. CrystEngComm (RSC Publishing). [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
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Comment on “Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules. arXiv. [Link]
-
Intermolecular interactions of the carbon-fluorine bond: the crystallographic environment of fluorinated carboxylic acids and related structures. ACS Publications. [Link]
-
Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. NIST. [Link]
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2,6-Difluorobenzoic acid. PMC. [Link]
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Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Math-Net.Ru. [Link]
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4-Fluoro-2-(phenylamino)benzoic acid. PMC. [Link]
-
Partial Fluorination as a Strategy for Crystal Engineering of Rubrene Derivatives. ACS Publications. [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]
-
Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate. [Link]
-
3,5-Difluorobenzoic acid. ResearchGate. [Link]
-
Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm (RSC Publishing). [Link]
-
Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. [Link]
-
Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. ResearchGate. [Link]
-
Comment on “Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules: Kawai et al, ACS Nano, 2015, 9, 2574–2583”. ResearchGate. [Link]
-
Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. [Link]
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Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications (RSC Publishing). [Link]
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Crystal structure of 4-acetamidobenzoic acid monohydrate. PMC. [Link]
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2,6-Difluoro-4-ethylbenzoic acid proper disposal procedures
Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of 2,6-Difluoro-4-ethylbenzoic Acid
Executive Summary & Chemical Profiling
2,6-Difluoro-4-ethylbenzoic acid is a specialized fluorinated building block frequently utilized in drug development and agrochemical synthesis. While highly valuable for introducing lipophilicity and metabolic stability into drug candidates, the molecule presents significant logistical and safety challenges.
The Causality of Hazard: The operational protocols for this compound are dictated by two distinct molecular features:
-
The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). This grants the molecule extreme environmental persistence, meaning it resists standard microbial degradation in wastewater systems[1].
-
The Carboxylic Acid Moiety: This functional group makes the compound a mild organic acid capable of causing severe ocular damage and respiratory irritation upon exposure[2].
Because of these properties, standard aqueous disposal is strictly prohibited. The compound must be managed under rigorous Environmental Protection Agency (EPA) Land Disposal Restrictions (LDR)[3] and requires specialized thermal destruction.
Quantitative Data & Hazard Summary
| Parameter | Specification / Guideline |
| Chemical Name | 2,6-Difluoro-4-ethylbenzoic acid |
| Molecular Formula | C9H8F2O2 |
| Primary Hazards | Skin Irritation (Cat 2), Severe Eye Damage (Cat 1), STOT SE 3 (Respiratory) |
| Environmental Profile | Persistent; resists aerobic degradation; high sorption dependent on soil pH |
| Waste Classification | Halogenated Organic Waste (EPA RCRA Regulated) |
| Thermal Decomposition | Yields highly toxic Hydrogen Fluoride (HF) gas and Carbon Oxides (COx) |
| Mandatory Disposal | Rotary Kiln Incineration (>1000°C) combined with Caustic Scrubbing |
Experimental Protocols: Safe Handling & Processing
Causality Check: Because 2,6-Difluoro-4-ethylbenzoic acid is typically handled as a fine powder that can cause severe mucosal and respiratory irritation, engineering controls must prioritize the absolute prevention of aerosolized dust[2].
Step 1: Environmental Preparation
-
Conduct all handling, weighing, and transfer operations strictly inside a certified Class II biological safety cabinet or a chemical fume hood maintaining a face velocity of 80-100 fpm[4].
Step 2: PPE Verification
-
Don nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles. If engineering controls are compromised, a respirator with a particle filter is mandatory.
Step 3: Weighing and Transfer
-
Use an anti-static weighing boat. Fluorinated powders often carry static charges that cause them to disperse unpredictably.
-
Transfer the solid using a dedicated, clean stainless-steel spatula to avoid cross-contamination.
Step 4: Solution Preparation (Self-Validating System)
-
When dissolving the solid in organic solvents (e.g., DMSO, methanol) or basic aqueous solutions, add the powder slowly.
-
Self-Validation: Continuously monitor the solution temperature. Neutralizing the carboxylic acid moiety with strong bases can trigger unexpected exothermic reactions. If heat generation exceeds 40°C, pause the addition and place the vessel in an ice bath.
Waste Segregation & Disposal Procedures
Causality Check: Disposing of fluorinated benzoic acids via standard aqueous drains violates EPA regulations because the stable C-F bonds accumulate in the environment[1]. Furthermore, uncontrolled burning releases lethal Hydrogen Fluoride (HF) gas. Therefore, disposal must follow a strict halogenated waste protocol[5].
Step 1: Segregation and Containment
-
Collect all solid residues, contaminated consumables (weighing boats, pipette tips), and liquid solutions in dedicated high-density polyethylene (HDPE) containers.
-
Label the containers explicitly as "Hazardous Waste: Halogenated Organics" [6].
-
Self-Validation: Before sealing any aqueous waste container, verify that the pH is neutralized (pH 6-8). Sealing highly acidic waste can lead to dangerous pressure buildup and container rupture over time.
Step 2: Regulatory Compliance & Manifesting
-
Never mix halogenated waste with non-halogenated solvent waste. While mixing dilutes the halogen concentration, it drastically increases the cost and complexity of the required thermal destruction process for the entire waste batch.
-
Prepare an EPA Resource Conservation and Recovery Act (RCRA) manifest for transport by a permitted hazardous waste vendor[3].
Step 3: Thermal Destruction & Caustic Scrubbing (Mechanistic Necessity)
-
Transfer the waste to a facility equipped for Rotary Kiln Incineration operating at temperatures exceeding 1000°C[7].
-
Why Caustic Scrubbing? During high-temperature incineration, the thermal decomposition of the C-F bonds generates corrosive Hydrogen Fluoride (HF) gas[5]. To meet the EPA's 99.99% destruction and removal efficiency (DRE) standard, the incinerator must route the exhaust through a caustic scrubber[8]. This scrubber uses an alkaline solution (such as NaOH or Ca(OH)₂) to chemically neutralize the HF gas into inert, solid fluoride salts (e.g., NaF or CaF₂) prior to safe atmospheric release.
Emergency Spill Response
Step 1: Isolation
-
Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation to clear potential aerosols[4]. Do not approach from downwind.
Step 2: Containment (Solid Spill)
-
Do not sweep dry powder , as this aerosolizes the irritant. Lightly mist the spill with water or a compatible inert solvent to suppress dust formation.
Step 3: Collection
-
Use a damp, inert absorbent pad to collect the material. Place all cleanup materials into a sealed, labeled hazardous waste bag for halogenated disposal[2]. Wash the contaminated surface thoroughly with soap and water.
Mechanistic Workflow Diagram
Workflow of 2,6-Difluoro-4-ethylbenzoic acid from lab use to compliant thermal destruction.
Sources
- 1. shell.com.au [shell.com.au]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. epa.gov [epa.gov]
- 4. aplng.com.au [aplng.com.au]
- 5. EP1271053A2 - Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion - Google Patents [patents.google.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
